molecular formula C17H24FN3O5S B15574512 TS-021

TS-021

货号: B15574512
分子量: 401.5 g/mol
InChI 键: BMWITAUNXBHIPO-OZZZDHQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TS-021 is a useful research compound. Its molecular formula is C17H24FN3O5S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H24FN3O5S

分子量

401.5 g/mol

IUPAC 名称

benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1

InChI 键

BMWITAUNXBHIPO-OZZZDHQUSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TS-021 (AVZO-021): A Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021, now known as AVZO-021, is an investigational, orally bioavailable, and reversible small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It demonstrates nanomolar potency and high selectivity for CDK2 over other cyclin-dependent kinases, including CDK1.[2][3] This high selectivity is critical, as inhibition of CDK1 is a known driver of toxicity.[2] The primary mechanism of action of this compound is the disruption of the cell cycle at the G1/S transition, making it a promising therapeutic agent for cancers characterized by dysregulated cell cycle control.[4] Specifically, this compound is being developed for the treatment of advanced solid tumors with CCNE1 amplification and for hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, particularly in cases of acquired resistance to CDK4/6 inhibitors.[2][5] Preclinical studies have demonstrated its efficacy both as a monotherapy and in combination with other anti-cancer agents.[4][5]

Introduction: The Role of CDK2 in Cancer

The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, act as key regulators of cell cycle progression. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, and its dysregulation is a hallmark of cancer.

CDK2, in partnership with Cyclin E, plays a pivotal role in orchestrating the G1/S transition. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[6][7] Activated E2F then promotes the transcription of genes necessary for DNA replication, committing the cell to enter the S phase.[7]

In certain cancers, this pathway is hijacked to promote uncontrolled proliferation. Two key scenarios where CDK2 activity is paramount are:

  • CCNE1 Amplification: Amplification of the CCNE1 gene, which encodes Cyclin E1, leads to its overexpression and constitutive activation of CDK2. This is a common oncogenic driver in several cancers, including high-grade serous ovarian cancer, stomach cancer, and esophageal cancer.[4]

  • Acquired Resistance to CDK4/6 Inhibitors: CDK4/6 inhibitors (e.g., palbociclib, ribociclib) are a standard of care in HR+/HER2- breast cancer. They function by blocking the CDK4/6-mediated phosphorylation of Rb. However, a significant mechanism of acquired resistance to these agents is the compensatory upregulation of Cyclin E and subsequent hyperactivation of CDK2, which bypasses the CDK4/6 blockade and reactivates the Rb-E2F pathway.[7][8]

This compound is rationally designed to target these CDK2-dependent malignancies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the selective inhibition of CDK2 kinase activity. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and inhibition of tumor growth.

Biochemical and Cellular Activity

This compound is a potent inhibitor of the CDK2/Cyclin E1 complex. Enzymatic assays have demonstrated its high selectivity for CDK2 over other CDKs.[4] This selectivity is crucial for minimizing off-target effects and associated toxicities.

In cancer cell lines with CCNE1 amplification, this compound treatment leads to a dose-dependent inhibition of Rb phosphorylation at serine 807/811, a key CDK2-mediated phosphorylation site.[4] This prevents the release of E2F, thereby blocking the transcription of S-phase-promoting genes. Consequently, these cells undergo a G1/S phase arrest, leading to an inhibition of cell proliferation.[4] Furthermore, in some CCNE1-amplified cell lines, such as OVCAR3, treatment with this compound has been shown to induce cellular senescence, a state of irreversible growth arrest.[4]

Therapeutic Rationale in Specific Cancer Types

In cancers harboring CCNE1 amplification, tumor cells are highly dependent on CDK2 activity for their proliferation and survival. By selectively inhibiting CDK2, this compound effectively shuts down this critical oncogenic driver, leading to tumor growth inhibition.[4] Preclinical studies in xenograft models of CCNE1-amplified ovarian and gastric cancer have shown that twice-daily administration of this compound results in tumor stasis.[4]

In the context of acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer, the hyperactivation of the CDK2/Cyclin E pathway serves as a primary escape mechanism. This compound, by targeting this bypass pathway, can re-sensitize cancer cells to cell cycle inhibition. Preclinical data has shown that this compound, in combination with CDK4/6 inhibitors like palbociclib, synergistically suppresses the proliferation of resistant cells.[1][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (ARthis compound)
Kinase TargetIC50 (nM)
CDK2/Cyclin E11.4
CDK1/Cyclin B1942
CDK4/Cyclin D1477
CDK6/Cyclin D31,237
CDK7/Cyclin H/MAT12,834
CDK9/Cyclin T17,440

Data from Liang J et al. AACR 2022.[4]

Table 2: Kinome Selectivity of this compound (ARthis compound)
ParameterValue
Kinome S(10)0.022

Kinome S(10) represents the fraction of kinases with <10% of control at 1 µM this compound among 403 non-mutant kinases tested. A lower value indicates higher selectivity. Data from Liang J et al. AACR 2022.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Caliper-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases.

Principle: A microfluidics-based mobility shift assay is used to separate and quantify the phosphorylated and unphosphorylated substrate peptides.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1, etc.)

  • Fluorescently labeled peptide substrate

  • ATP

  • This compound (serially diluted)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop buffer (containing EDTA)

  • Caliper LabChip® EZ Reader or similar microfluidic mobility-shift assay platform

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and this compound (or DMSO for control) in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding stop buffer.

  • Analyze the plate on the Caliper LabChip® EZ Reader. The instrument measures the ratio of phosphorylated to unphosphorylated peptide.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assays
  • Cell Lines:

    • CCNE1-amplified ovarian cancer cell lines (e.g., OVCAR3, FUOV1)

    • CCNE1 wild-type ovarian cancer cell line (e.g., COV504)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Objective: To assess the dependency of cancer cells on CDK2 for proliferation.

Materials:

  • siRNA targeting CDK2 and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • One day before transfection, seed cells in a 6-well plate to achieve 60-80% confluency at the time of transfection.

  • For each well, dilute siRNA in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate for 48-72 hours before proceeding with downstream analysis (e.g., cell cycle analysis, western blotting).

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% cold ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired duration (e.g., 48 hours).

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to de-convolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Objective: To detect the induction of cellular senescence by this compound.

Materials:

  • CellEvent™ Senescence Green Flow Cytometry Assay Kit or similar

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Treat OVCAR3 cells with this compound or vehicle control for 5 days.

  • Harvest and fix the cells according to the manufacturer's protocol.

  • Incubate the cells with the fluorogenic β-galactosidase substrate.

  • Analyze the cells by flow cytometry, detecting the fluorescent signal in the appropriate channel (e.g., FITC).

  • Quantify the percentage of β-galactosidase-positive (senescent) cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Model: OVCAR3 cell line-derived xenograft model in immunodeficient mice (e.g., athymic nude mice).

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of OVCAR3 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Tumor Volume = (Length x Width^2) / 2).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily). The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Diagram 1: The Canonical CDK2/Cyclin E Pathway in G1/S Transition

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates CDK4_6:e->Rb:w phosphorylates E2F E2F Rb->E2F inhibits Rb:e->E2F:w inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes promotes transcription Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication leads to CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyper-phosphorylates

Caption: Canonical CDK2/Cyclin E signaling pathway driving the G1 to S phase transition in the cell cycle.

Diagram 2: Mechanism of Action of this compound in CCNE1-Amplified Cancer

TS021_CCNE1_Amplified cluster_cancer_cell CCNE1-Amplified Cancer Cell CCNE1_Amp CCNE1 Gene Amplification Cyclin_E_Overexpression Cyclin E Overexpression CCNE1_Amp->Cyclin_E_Overexpression CDK2 CDK2 Cyclin_E_Overexpression->CDK2 constitutively activates Rb Rb CDK2->Rb hyper-phosphorylates G1_Arrest G1 Arrest CDK2->G1_Arrest E2F E2F Rb->E2F inhibits Uncontrolled_Proliferation Uncontrolled Proliferation E2F->Uncontrolled_Proliferation drives TS_021 This compound TS_021->CDK2 inhibits TS_021->G1_Arrest

Caption: this compound inhibits the constitutively active CDK2 in CCNE1-amplified cancer cells, leading to G1 arrest.

Diagram 3: Overcoming CDK4/6 Inhibitor Resistance with this compound

TS021_CDK46i_Resistance cluster_sensitive CDK4/6i Sensitive cluster_resistant CDK4/6i Resistant CDK4_6_i_sensitive CDK4/6 Inhibitor CDK4_6_sensitive CDK4/6 CDK4_6_i_sensitive->CDK4_6_sensitive inhibits Rb_sensitive Rb CDK4_6_sensitive->Rb_sensitive phosphorylates G1_Arrest_sensitive G1 Arrest CDK4_6_sensitive->G1_Arrest_sensitive E2F_sensitive E2F Rb_sensitive->E2F_sensitive inhibits CDK4_6_i_resistant CDK4/6 Inhibitor CDK4_6_resistant CDK4/6 CDK4_6_i_resistant->CDK4_6_resistant inhibits Cyclin_E_upregulation Cyclin E Upregulation CDK2_resistant CDK2 Cyclin_E_upregulation->CDK2_resistant hyperactivates Rb_resistant Rb CDK2_resistant->Rb_resistant phosphorylates (bypasses CDK4/6i) Restored_G1_Arrest Restored G1 Arrest CDK2_resistant->Restored_G1_Arrest E2F_resistant E2F Rb_resistant->E2F_resistant inhibits Proliferation_escape Proliferation Escape E2F_resistant->Proliferation_escape TS_021 This compound TS_021->CDK2_resistant inhibits TS_021->Restored_G1_Arrest

Caption: this compound overcomes CDK4/6 inhibitor resistance by targeting the CDK2-mediated bypass pathway.

Conclusion

This compound (AVZO-021) is a potent and selective CDK2 inhibitor with a well-defined mechanism of action. By targeting a key regulator of the cell cycle, it holds significant promise for the treatment of cancers that are dependent on CDK2 activity for their growth and survival. The preclinical data strongly support its clinical development as a monotherapy for CCNE1-amplified solid tumors and in combination with CDK4/6 inhibitors to overcome acquired resistance in HR+/HER2- breast cancer. Ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in these patient populations.

References

TS-021: A Technical Overview of Dipeptidyl Peptidase-4 Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptidyl peptidase-4 (DPP-4) inhibition selectivity of TS-021, a potent, orally active, and reversible inhibitor. The document details its inhibitory activity, selectivity profile against related peptidases, and the methodologies employed in these assessments.

Core Inhibition Profile of this compound

This compound, chemically known as (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate, is a selective inhibitor of DPP-4.[1] This enzyme plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release, contributing to improved glycemic control.[1][2]

Quantitative Analysis of Inhibition

The inhibitory potency and selectivity of this compound have been quantified through in vitro studies. The following table summarizes the key quantitative data regarding its interaction with DPP-4 and other peptidases.

Target EnzymeParameterValueSelectivity FoldReference
Human Plasma DPP-4IC505.34 nM-[1][4]
Human Plasma DPP-4Ki4.96 nM-[1][5]
DPP-8-> 600-fold vs. DPP-4> 600[1][4]
DPP-9-> 1200-fold vs. DPP-4> 1200[1][4]
Other Peptidases-> 15,000-fold vs. DPP-4> 15,000[1][4]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[3] Ki: The inhibition constant, indicating the affinity of an inhibitor for an enzyme.[3]

Kinetic experiments have revealed that this compound has a relatively high dissociation rate constant (k(off) value of 1.09×10⁻³s⁻¹), which is characteristic of a reversible inhibitor.[1][5]

Mechanism of Selective DPP-4 Inhibition

The therapeutic efficacy of DPP-4 inhibitors is contingent on their selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9 to minimize potential side effects.[6] this compound demonstrates a high degree of selectivity, which is a critical attribute for its safety profile.[1][4] The mechanism of action of DPP-4 inhibitors involves the competitive blocking of the enzyme's active site, preventing the degradation of incretin hormones.[2]

cluster_0 Physiological State (Postprandial) cluster_1 DPP-4 Mediated Inactivation cluster_2 Pharmacological Intervention cluster_3 Therapeutic Outcome Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins DPP4 DPP-4 Active Incretins->DPP4 Degradation Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Increased Active Incretins Increased Active Incretins TS021 This compound TS021->DPP4 Inhibition Enhanced Insulin Secretion Enhanced Insulin Secretion Increased Active Incretins->Enhanced Insulin Secretion Suppressed Glucagon Release Suppressed Glucagon Release Increased Active Incretins->Suppressed Glucagon Release Improved Glycemic Control Improved Glycemic Control Enhanced Insulin Secretion->Improved Glycemic Control Suppressed Glucagon Release->Improved Glycemic Control

Caption: Mechanism of this compound Action

Experimental Protocols

The determination of DPP-4 inhibition selectivity involves a series of in vitro assays. The following is a generalized protocol based on standard methods for evaluating DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a test compound by measuring the fluorescence generated from the cleavage of a synthetic substrate by DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to a predetermined concentration in the pre-warmed assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the diluted DPP-4 enzyme solution to wells designated for the test compound, positive control, and negative control (vehicle).

    • Add the various dilutions of this compound to the respective test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the vehicle (e.g., DMSO) to the negative control wells.

    • Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).[2]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.[7]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.[2][7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2][7]

  • Data Analysis:

    • Calculate the percent inhibition of DPP-4 activity for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2]

Selectivity Assays (DPP-8 and DPP-9)

To determine the selectivity of this compound, similar in vitro inhibition assays are conducted using recombinant human DPP-8 and DPP-9 enzymes.[6] The experimental setup is analogous to the DPP-4 assay, with the respective enzymes and their appropriate substrates. The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 value for DPP-4 to calculate the selectivity fold.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Serial Dilutions of this compound D Dispense Enzyme and This compound/Controls into Wells A->D B Prepare Enzyme Solutions (DPP-4, DPP-8, DPP-9) B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J K Calculate Selectivity Fold J->K

Caption: Experimental Workflow for Selectivity

Concluding Remarks

This compound is a highly potent and selective DPP-4 inhibitor. Its significant selectivity against DPP-8 and DPP-9 underscores its potential for a favorable safety profile in the management of type 2 diabetes. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel DPP-4 inhibitors.

References

An In-depth Technical Guide to TS-021: A Selective Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for its potential as a therapeutic agent for type 2 diabetes. By preventing the degradation of incretin (B1656795) hormones, this compound enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate (B1194179), is a small molecule inhibitor of DPP-4.[1] It has been developed as a benzenesulfonate salt. The free base form is also referenced in the literature.

Chemical Structure of this compound Benzenesulfonate:

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate[1]
Synonyms TS 021, TS021[1]
Chemical Formula C17H24FN3O5S (Benzenesulfonate Salt)[1]
Molecular Weight 401.45 g/mol (Benzenesulfonate Salt)[1]
CAS Number 667865-69-2 (Benzenesulfonate Salt)[1]
Chemical Formula (Free Base) C11H18FN3O2
Molecular Weight (Free Base) 243.28 g/mol
CAS Number (Free Base) 625110-37-4[1]
pKa Data not publicly available
LogP Data not publicly available
Aqueous Solubility Data not publicly available

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis. DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, leading to increased plasma concentrations of these hormones. This results in:

  • Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to high blood glucose levels.

  • Suppressed Glucagon Release: Increased active GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The overall effect is improved glycemic control, particularly in the postprandial state.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreatic Islets Incretins->Pancreas Acts on Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades to TS021 This compound TS021->DPP4 Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Stimulates HGP ↓ Hepatic Glucose Production Liver->HGP Blood_Glucose ↓ Blood Glucose HGP->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition by this compound.

In Vitro Pharmacology

DPP-4 Inhibition Potency and Selectivity

This compound is a highly potent inhibitor of human plasma DPP-4. It also demonstrates significant selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9.

Table 2: In Vitro Inhibition of DPP-4 and Selectivity Profile of this compound

ParameterValueReference
IC50 (Human Plasma DPP-4) 5.34 nM
Ki (Human Plasma DPP-4) 4.96 nM
Selectivity vs. DPP-8 >600-fold
Selectivity vs. DPP-9 >1200-fold
Selectivity vs. other peptidases >15,000-fold
Representative Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound against DPP-4, based on commonly used fluorometric methods. The exact conditions for the published studies on this compound are not publicly available.

Objective: To determine the IC50 value of this compound for the inhibition of DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound (test compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of test concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions, a positive control (a known DPP-4 inhibitor), and a negative control (vehicle).

  • Add the recombinant human DPP-4 enzyme to each well (except for the blank wells) and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of the enzymatic reaction for each concentration of this compound.

  • Plot the percentage of DPP-4 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - DPP-4 enzyme - Substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add this compound/controls - Add DPP-4 enzyme prep_reagents->plate_setup incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate read_fluorescence Measure Fluorescence (kinetic read) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve read_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Generalized workflow for an in vitro DPP-4 inhibition assay.

In Vivo Pharmacology and Pharmacokinetics

In Vivo Efficacy in a Rat Model of Type 2 Diabetes

The in vivo efficacy of this compound has been evaluated in Zucker fatty (fa/fa) rats, a model of obesity and impaired glucose tolerance. Oral administration of this compound demonstrated significant improvements in glucose homeostasis.

Table 3: In Vivo Effects of this compound in Zucker Fatty Rats

ParameterEffectDosesReference
Plasma DPP-4 Activity Suppression0.02-0.5 mg/kg (oral)
Active GLP-1 Levels Increase0.02-0.5 mg/kg (oral)
Glucose Tolerance (in OGTT) Significant improvement0.02-0.5 mg/kg (oral)
Plasma Insulin Levels (during OGTT) Increase0.02-0.5 mg/kg (oral)
Representative Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

The following is a representative protocol for an OGTT in rats, based on common practices in preclinical diabetes research. The specific protocol for the published studies on this compound is not publicly available.

Objective: To evaluate the effect of this compound on glucose tolerance in a rat model of type 2 diabetes.

Animals: Male Zucker fatty (fa/fa) rats.

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle orally at the desired doses.

  • After a specified time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Measure the blood glucose concentration in each sample.

  • Plasma samples can also be collected for the measurement of insulin and active GLP-1 levels.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Pharmacokinetic Profile

This compound has been reported to exhibit favorable pharmacokinetic profiles in normal rats, dogs, and monkeys after a single oral dose. However, a detailed breakdown of the pharmacokinetic parameters is not publicly available.

Table 4: Pharmacokinetic Parameters of this compound (Data Not Publicly Available)

SpeciesRouteDose (mg/kg)CmaxTmaxt1/2Bioavailability (%)Reference
RatOral-----
DogOral-----
MonkeyOral-----

Conclusion

This compound is a potent and selective DPP-4 inhibitor with demonstrated in vitro and in vivo activity. Its ability to improve glucose tolerance by enhancing the incretin system makes it a compound of significant interest in the field of type 2 diabetes research and drug development. Further studies to fully characterize its physicochemical properties, detailed pharmacokinetic profile, and long-term efficacy and safety are warranted.

References

No Direct Scientific Link Between TS-021 and GLP-1 Levels Established in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct established relationship between any investigational drug designated as "TS-021" and the regulation of glucagon-like peptide-1 (GLP-1) levels. The various therapeutic agents identified under the "this compound" designation are primarily under investigation for their applications in oncology, with mechanisms of action that are distinct from the metabolic pathways regulated by GLP-1.

This technical guide will provide a detailed overview of the different investigational drugs referred to as this compound and a separate, in-depth summary of the physiology and therapeutic relevance of GLP-1. This will serve to inform researchers, scientists, and drug development professionals on the current understanding of these distinct entities.

Understanding the Investigational Drugs Designated as this compound

The designation "this compound" has been associated with at least three different investigational drugs in the field of oncology. It is crucial to distinguish between these compounds as they have different mechanisms of action.

RSO-021: A First-in-Class Peroxiredoxin 3 (PRX3) Inhibitor

RSO-021 is a novel therapeutic agent being investigated for the treatment of malignant pleural mesothelioma and other advanced solid tumors. Its mechanism of action centers on the inhibition of peroxiredoxin 3 (PRX3), a key enzyme in mitochondrial antioxidant defense.

Experimental Protocol for RSO-021 (Phase 1 MITOPE Trial):

The first-in-human clinical trial of RSO-021, known as MITOPE (NCT05278975), was a Phase 1, open-label, multicenter, dose-escalation study.

  • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of RSO-021 administered intrapleurally.

  • Patient Population: Patients with malignant pleural effusion due to advanced/metastatic solid tumors, including mesothelioma.

  • Methodology: RSO-021 was administered weekly via intrapleural injection at escalating doses. Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity were assessed.

  • Key Findings: The trial established a manageable safety profile and showed early signs of anti-tumor activity.

Signaling Pathway of RSO-021:

RSO_021_Mechanism RSO_021 RSO-021 PRX3 Mitochondrial Peroxiredoxin 3 (PRX3) RSO_021->PRX3 Inhibits ROS Reactive Oxygen Species (ROS) Buildup PRX3->ROS Normally Neutralizes Oxidative_Stress Catastrophic Oxidative Stress ROS->Oxidative_Stress Apoptosis Tumor Cell Apoptosis Oxidative_Stress->Apoptosis

Mechanism of Action of RSO-021.
AVZO-021 (formerly ARthis compound): A Selective CDK2 Inhibitor

AVZO-021 is an investigational, selective inhibitor of cyclin-dependent kinase 2 (CDK2). It is being developed for the treatment of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer and other solid tumors with cyclin E1 amplification. Resistance to CDK4/6 inhibitors, a standard of care in HR+ breast cancer, is often mediated by the activation of CDK2.

Experimental Protocol for AVZO-021 (Phase 1/2 Clinical Trial):

A first-in-human, open-label, multicenter, Phase 1/2 dose-escalation and expansion study (NCT05867251) is currently evaluating AVZO-021.

  • Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AVZO-021 as a monotherapy and in combination with other agents.

  • Patient Population: Patients with advanced solid tumors, including HR+/HER2- breast cancer and CCNE1-amplified tumors.

  • Methodology: The Phase 1 portion involves dose escalation of oral AVZO-021 to determine the recommended Phase 2 dose. The Phase 2 portion will evaluate the efficacy of AVZO-021 in specific patient cohorts.

Signaling Pathway of AVZO-021 in CDK4/6i Resistance:

AVZO_021_Mechanism cluster_0 Normal Cell Cycle Progression (G1-S) cluster_1 CDK4/6i Resistance & AVZO-021 Action CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Inhibits Resistant_S_Phase Resistant S-Phase Entry S_Phase S-Phase Entry E2F->S_Phase Promotes CDK46i CDK4/6 Inhibitor CDK46i->CyclinD_CDK46 Blocks CyclinE_CDK2 Cyclin E / CDK2 (Upregulated) CyclinE_CDK2->pRB Bypass Phosphorylation AVZO_021 AVZO-021 AVZO_021->CyclinE_CDK2 Inhibits

Role of AVZO-021 in Overcoming CDK4/6i Resistance.
TS-2021: An Oncolytic Virus

TS-2021 is an oncolytic virus under investigation for the treatment of recurrent malignant glioma. Oncolytic viruses are designed to selectively infect and kill cancer cells while stimulating an anti-tumor immune response.

Experimental Protocol for TS-2021 (Clinical Trial):

A clinical study (NCT06585527) is evaluating the safety and efficacy of TS-2021.

  • Objective: To assess the safety and efficacy of intratumoral injection of TS-2021.

  • Patient Population: Patients with recurrent malignant glioma.

  • Methodology: TS-2021 is injected directly into the tumor. Patients are monitored for adverse events, and treatment efficacy is evaluated through imaging and neurological function tests.

Experimental Workflow for TS-2021 Therapy:

TS_2021_Workflow Patient Patient with Recurrent Malignant Glioma Injection Intratumoral Injection of TS-2021 Patient->Injection Replication Selective Viral Replication in Tumor Cells Injection->Replication Evaluation Safety & Efficacy Evaluation Lysis Tumor Cell Lysis Replication->Lysis Immune_Activation Anti-Tumor Immune Response Activation Lysis->Immune_Activation

Therapeutic Workflow of TS-2021 Oncolytic Virus.

An In-Depth Guide to Glucagon-Like Peptide-1 (GLP-1)

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino acid incretin (B1656795) hormone that plays a critical role in glucose homeostasis and energy metabolism. It is produced by the L-cells of the intestine in response to nutrient ingestion.

Physiology and Mechanism of Action

The physiological effects of GLP-1 are mediated through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including pancreatic islets, brain, heart, and the gastrointestinal tract.

Key Functions of GLP-1:

  • Pancreatic Effects:

    • Glucose-Dependent Insulin (B600854) Secretion: GLP-1 stimulates the release of insulin from pancreatic β-cells in the presence of elevated blood glucose levels.

    • Glucagon (B607659) Suppression: It inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose output.

  • Gastrointestinal Effects:

    • Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.

  • Central Nervous System Effects:

    • Appetite Regulation: GLP-1 acts on the hypothalamus to promote satiety and reduce food intake, contributing to weight loss.

GLP-1 Signaling Pathway in Pancreatic β-Cells:

GLP1_Signaling cluster_0 Pancreatic β-Cell GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Primes for Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 Signaling Pathway in Insulin Secretion.
Therapeutic Applications

The therapeutic potential of GLP-1 is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This has led to the development of two classes of drugs:

  • GLP-1 Receptor Agonists (GLP-1 RAs): These are synthetic analogues of GLP-1 that are resistant to DPP-4 degradation, resulting in a longer duration of action. Examples include semaglutide, liraglutide, and dulaglutide.

  • DPP-4 Inhibitors: These drugs block the action of the DPP-4 enzyme, thereby increasing the levels of endogenous GLP-1.

These medications are widely used in the management of type 2 diabetes and obesity.

Quantitative Data on GLP-1 RA Efficacy (Illustrative):

Drug ClassHbA1c Reduction (approx.)Weight Loss (approx.)
GLP-1 RAs1.0 - 2.0%5 - 15%
DPP-4 Inhibitors0.5 - 0.8%Neutral

Note: Efficacy varies by specific drug, dose, and patient population.

Conclusion

In Vitro Characterization of TS-021: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021, also known as (2S, 4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate, is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-IV).[1][2] DPP-IV is a serine protease that plays a critical role in glucose metabolism through the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound prolongs the activity of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion, making it a promising therapeutic agent for the management of type 2 diabetes.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and mechanism of action.

Quantitative Analysis of In Vitro Activity

The inhibitory potency and kinetic parameters of this compound against human plasma DPP-IV have been determined through various enzymatic assays. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Human Plasma DPP-IV
ParameterValueReference
IC505.34 nM[1][2][4]
Ki4.96 nM[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: Kinetic Parameters of this compound Inhibition of Human Plasma DPP-IV
ParameterValueReference
k_off1.09 × 10⁻³ s⁻¹[4][5]

k_off (dissociation rate constant) represents the rate at which the inhibitor dissociates from the enzyme.

Table 3: Selectivity of this compound against Other Dipeptidyl Peptidases
PeptidaseSelectivity Fold vs. DPP-IVReference
DPP-8> 600[1][2]
DPP-9> 1200[1][2]
Other Peptidases> 15,000[1][2]

Selectivity is a crucial aspect of drug development, as off-target inhibition can lead to undesirable side effects.

Mechanism of Action: DPP-IV Inhibition and GLP-1 Signaling

This compound exerts its therapeutic effect through the competitive and reversible inhibition of DPP-IV. This inhibition prevents the degradation of GLP-1, thereby increasing its circulating levels and prolonging its biological activity. The enhanced GLP-1 signaling in pancreatic β-cells is the primary mechanism responsible for the anti-hyperglycemic effects of this compound.

GLP-1 Signaling Pathway in Pancreatic β-Cells

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP-1->GLP1R Gs Gs (G-protein) GLP1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Synthesis Insulin Gene Transcription & Synthesis PKA->Insulin_Synthesis Insulin_Exocytosis Insulin Vesicle Exocytosis Epac2->Insulin_Exocytosis

GLP-1 signaling cascade in pancreatic β-cells.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

DPP-IV Inhibition Assay

This assay is used to determine the IC50 value of this compound against DPP-IV. A common method involves a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)[7]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and either the this compound dilution, positive control, or solvent (for 100% activity control).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[8]

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes), protected from light.[8]

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8]

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetic Studies (Determination of Ki and k_off)

To determine the mode of inhibition and the kinetic constants, experiments are performed by varying both substrate and inhibitor concentrations.

Materials:

  • Same as for the DPP-IV inhibition assay.

Procedure for Ki Determination:

  • Perform the DPP-IV inhibition assay with multiple fixed concentrations of this compound and a range of substrate (Gly-Pro-AMC) concentrations.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis to determine the type of inhibition and the Ki value. For tight-binding inhibitors, the Morrison equation may be necessary for accurate Ki determination.[9]

Procedure for k_off Determination:

  • Pre-incubate a high concentration of DPP-IV with a saturating concentration of this compound to form the enzyme-inhibitor complex.

  • Initiate the reaction by rapidly diluting the complex into a solution containing a high concentration of the substrate.

  • Monitor the progress of the reaction over time. The rate of return to the uninhibited reaction rate is related to the k_off of the inhibitor.

  • Fit the progress curves to the appropriate kinetic model to calculate the k_off value.

Cell-Based GLP-1 Receptor Activation Assay

This assay confirms that the increased levels of active GLP-1 resulting from DPP-IV inhibition can effectively stimulate the GLP-1 receptor (GLP-1R) on target cells.

Materials:

  • HEK293 cell line stably expressing the human GLP-1 receptor and a cAMP-response element (CRE) coupled to a reporter gene (e.g., luciferase).[5]

  • Cell culture medium (e.g., Opti-MEM™).[5]

  • Active GLP-1 (7-36) amide

  • This compound

  • DPP-IV enzyme

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the GLP-1R expressing cells in a 96-well plate and incubate overnight.

  • In a separate plate, pre-incubate active GLP-1 with DPP-IV in the presence and absence of various concentrations of this compound.

  • Add the mixtures from the pre-incubation plate to the cells.

  • Incubate the cells for a specified period (e.g., 5 hours) to allow for GLP-1R activation and subsequent luciferase expression.[5]

  • Add the luciferase assay reagent to the wells.

  • Measure the luminescence using a luminometer.

  • Increased luminescence in the presence of this compound indicates its ability to protect GLP-1 from degradation by DPP-IV, leading to enhanced GLP-1R activation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the in vitro characterization of this compound.

Workflow for IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - DPP-IV Enzyme - Assay Buffer - Substrate (Gly-Pro-AMC) - this compound Serial Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Enzyme, Buffer, and this compound/Control prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Mechanism of Action

MoA_Logic TS021 This compound DPPIV DPP-IV Enzyme TS021->DPPIV inhibits Active_GLP1 Active GLP-1 DPPIV->Active_GLP1 inactivates Inactive_GLP1 Inactive GLP-1 Active_GLP1->Inactive_GLP1 is converted to GLP1_Signaling Enhanced GLP-1 Signaling Active_GLP1->GLP1_Signaling leads to Insulin_Secretion Increased Glucose-Dependent Insulin Secretion GLP1_Signaling->Insulin_Secretion results in Therapeutic_Effect Anti-hyperglycemic Effect Insulin_Secretion->Therapeutic_Effect produces

Logical flow of this compound's mechanism of action.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and selectivity as a DPP-IV inhibitor. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for its further development as a therapeutic agent for type 2 diabetes. The data presented in this guide underscore the promising profile of this compound as a valuable candidate in the class of DPP-IV inhibitors.

References

An In-depth Technical Guide to the Molecular Target Interaction of TS-021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of TS-021, a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-IV). The document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Core Molecular Target: Dipeptidyl Peptidase-4 (DPP-IV)

The primary molecular target of this compound is the enzyme Dipeptidyl Peptidase-4 (DPP-IV), a serine protease also known as CD26.[1] DPP-IV plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] These hormones are released by the gut in response to food intake and are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2] this compound is a selective and reversible inhibitor of DPP-IV.[4]

Mechanism of Action

This compound competitively inhibits the enzymatic activity of DPP-IV.[1] By blocking DPP-IV, this compound prevents the degradation of GLP-1 and GIP, leading to increased levels of their active forms in the bloodstream.[2][4][5][6] This enhancement of incretin levels has several downstream effects that contribute to improved glycemic control:

  • Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[7][8]

  • Suppressed Glucagon Secretion: Increased GLP-1 levels also lead to the suppression of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][6]

  • Delayed Gastric Emptying: GLP-1 is also known to slow gastric emptying, which helps to reduce postprandial glucose excursions.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with its molecular target and its selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound against DPP-IV

ParameterValueSpeciesReference
IC₅₀5.34 nMHuman (plasma)[1][4]
Kᵢ4.96 nMHuman (plasma)[1]
kₒff1.09 x 10⁻³ s⁻¹Human (plasma)[1]

Table 2: Selectivity of this compound against Other Peptidases

PeptidaseSelectivity (fold vs. DPP-IV)Reference
DPP-8>600[1][4]
DPP-9>1200[1][4]
Other Peptidases>15,000[1][4]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory potency of this compound against DPP-IV using a fluorometric assay.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • This compound

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant human DPP-IV enzyme to a working concentration in pre-warmed assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of the diluted this compound solutions.

    • Positive Control Wells: Add a known DPP-IV inhibitor (e.g., Sitagliptin) at a concentration expected to give significant inhibition.

    • Negative Control (100% Activity) Wells: Add the same volume of vehicle (e.g., DMSO diluted in assay buffer) as used for the test compound.

    • Blank (No Enzyme) Wells: Add assay buffer instead of the enzyme solution.

  • Enzyme Addition and Incubation:

    • Add the diluted DPP-IV enzyme solution to all wells except the blank wells.

    • Mix the contents gently by shaking the plate.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the evaluation of this compound's in vivo efficacy in improving glucose tolerance in a rodent model of type 2 diabetes.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (e.g., 2 g/kg)

  • Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats)

  • Blood glucose monitoring system

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the experimental conditions for at least one week.

    • Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.

  • Compound Administration:

    • Randomly assign the fasted animals to different treatment groups (vehicle control, this compound at various doses).

    • Administer this compound or vehicle orally by gavage.

  • Baseline Blood Glucose Measurement:

    • After a specific pre-treatment period (e.g., 30-60 minutes), collect a blood sample from the tail vein to measure the baseline blood glucose level (t=0).

  • Glucose Challenge:

    • Administer the glucose solution orally by gavage to all animals.

  • Post-Challenge Blood Glucose Monitoring:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose levels for each sample.

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Compare the AUC values of the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the glucose-lowering effect.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows.

TS021_Mechanism_of_Action cluster_inhibition Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects TS021 This compound DPPIV DPP-IV (Dipeptidyl Peptidase-4) TS021->DPPIV Inhibits GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive Degrades GIP_inactive Inactive GIP DPPIV->GIP_inactive Degrades GLP1 Active GLP-1 BetaCells Pancreatic β-Cells GLP1->BetaCells Stimulates AlphaCells Pancreatic α-Cells GLP1->AlphaCells Inhibits GIP Active GIP GIP->BetaCells Stimulates Insulin Insulin Secretion (Increased) BetaCells->Insulin Glucagon Glucagon Secretion (Decreased) AlphaCells->Glucagon

Caption: Mechanism of action of this compound.

InVitro_DPPIV_Inhibition_Assay start Start reagent_prep Reagent Preparation (this compound, DPP-IV, Substrate) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Test, Positive/Negative Controls, Blank) reagent_prep->plate_setup enzyme_add Add DPP-IV Enzyme plate_setup->enzyme_add incubation1 Incubate at 37°C (10-15 min) enzyme_add->incubation1 reaction_start Initiate Reaction with Substrate incubation1->reaction_start measurement Measure Fluorescence Over Time (37°C) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro DPP-IV inhibition assay.

InVivo_OGTT_Workflow start Start acclimatize Animal Acclimatization & Fasting start->acclimatize compound_admin Oral Administration of this compound or Vehicle acclimatize->compound_admin baseline_glucose Measure Baseline Blood Glucose (t=0) compound_admin->baseline_glucose glucose_challenge Oral Glucose Challenge baseline_glucose->glucose_challenge monitor_glucose Monitor Blood Glucose at Timed Intervals glucose_challenge->monitor_glucose data_analysis Data Analysis (Plot Glucose Curve, Calculate AUC) monitor_glucose->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols: TS-021 for In Vivo Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately improves glucose tolerance. These application notes provide a detailed protocol for conducting an in vivo oral glucose tolerance test (OGTT) in a murine model to evaluate the efficacy of this compound.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effects of DPP-IV inhibitors on glucose metabolism in mouse models of normal physiology and metabolic dysfunction.

Table 1: Effect of a DPP-IV Inhibitor on Oral Glucose Tolerance Test (OGTT) in Normal Mice

Time Point (minutes)Vehicle Control (Blood Glucose, mg/dL)DPP-IV Inhibitor (Blood Glucose, mg/dL)
095 ± 593 ± 4
15250 ± 15200 ± 12
30280 ± 20225 ± 18
60180 ± 12150 ± 10*
120110 ± 8100 ± 7

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SEM.

Table 2: Effect of a DPP-IV Inhibitor on Plasma Insulin and Active GLP-1 Levels During an OGTT in a High-Fat Diet-Induced Mouse Model of Glucose Intolerance

Time Point (minutes)ParameterVehicle ControlDPP-IV Inhibitor
0Plasma Insulin (ng/mL)0.8 ± 0.10.9 ± 0.1
Active GLP-1 (pM)2.5 ± 0.55.0 ± 0.8
15Plasma Insulin (ng/mL)2.5 ± 0.34.0 ± 0.4
Active GLP-1 (pM)8.0 ± 1.215.0 ± 2.0
30Plasma Insulin (ng/mL)3.0 ± 0.45.5 ± 0.6
Active GLP-1 (pM)10.0 ± 1.520.0 ± 2.5*

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SEM.

Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of the DPP-IV enzyme, leading to the potentiation of the GLP-1 signaling pathway in pancreatic β-cells.

cluster_0 Intestinal L-Cell cluster_1 Bloodstream cluster_2 Pancreatic β-Cell Nutrient Ingestion Nutrient Ingestion GLP-1 Secretion GLP-1 Secretion Nutrient Ingestion->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Degradation GLP-1R GLP-1 Receptor Active GLP-1->GLP-1R DPP-IV DPP-IV DPP-IV->Active GLP-1 This compound This compound This compound->DPP-IV Inhibits AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis Potentiates Epac2->Insulin Granule Exocytosis Potentiates Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 ATP ATP GLUT2->ATP Metabolism KATP Channel Closure KATP Channel Closure ATP->KATP Channel Closure Ca2+ Influx Ca2+ Influx KATP Channel Closure->Ca2+ Influx Ca2+ Influx->Insulin Granule Exocytosis Triggers

Caption: this compound inhibits DPP-IV, increasing active GLP-1 and enhancing insulin secretion.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) Protocol for Evaluating this compound in Mice

This protocol details the procedure for an OGTT to assess the effect of the DPP-IV inhibitor, this compound, on glucose disposal in mice.

1. Animal Model and Acclimation:

  • Species: C57BL/6J mice (or other relevant strain).

  • Age: 8-10 weeks.

  • Acclimation: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • D-glucose (sterile solution, 20% w/v)

  • Glucometer and test strips

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Pipettes and tips

  • Animal scale

  • Timer

3. Experimental Groups:

  • Group 1 (Vehicle Control): Mice receive the vehicle.

  • Group 2 (this compound Treatment): Mice receive this compound at the desired dose. Note: The optimal dose of this compound should be determined in preliminary dose-response studies.

4. Experimental Workflow:

Start Start Fasting Fast Mice (6 hours) Start->Fasting Baseline_Blood Collect Baseline Blood (t= -30 min) Fasting->Baseline_Blood Dosing Administer Vehicle or this compound (Oral Gavage) Baseline_Blood->Dosing Wait Wait (30 minutes) Dosing->Wait Fasting_Glucose Measure Fasting Blood Glucose (t=0 min) Wait->Fasting_Glucose Glucose_Challenge Administer Glucose (2 g/kg, Oral Gavage) Fasting_Glucose->Glucose_Challenge Blood_Sampling Collect Blood Samples (15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Analysis Analyze Blood Glucose and Hormones Blood_Sampling->Analysis End End Analysis->End

Caption: Workflow for the in vivo oral glucose tolerance test.

5. Detailed Procedure:

  • Fasting: Fast the mice for 6 hours before the experiment with free access to water.[1]

  • Baseline Blood Sample (t = -30 min):

    • Weigh each mouse.

    • Administer this compound or vehicle via oral gavage. The volume is typically 5-10 µL/g body weight.

  • Waiting Period (30 minutes): Allow 30 minutes for the compound to be absorbed.

  • Fasting Blood Glucose (t = 0 min):

    • Gently restrain the mouse.

    • Make a small nick at the tip of the tail with a sterile scalpel or lancet.

    • Gently "milk" the tail to obtain a small drop of blood.

    • Use a glucometer to measure the baseline blood glucose level.

    • If measuring insulin or GLP-1, collect 20-50 µL of blood into an EDTA-coated tube and place it on ice.

  • Glucose Challenge:

    • Immediately after the baseline blood collection, administer the 20% D-glucose solution (2 g/kg body weight) via oral gavage.[2]

    • Start the timer immediately.

  • Serial Blood Sampling:

    • Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[2][3]

    • For each time point, measure blood glucose and collect blood for hormone analysis as described in step 4.

  • Sample Processing:

    • After the final blood collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis for insulin and active GLP-1 levels using commercially available ELISA kits.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.

    • Compare the AUC between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • Analyze and compare plasma insulin and active GLP-1 levels between the groups.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Use of TS-021 in Pancreatic Islet Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a potent and selective agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation initiates a dual mechanism of action: the direct, glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and the indirect stimulation of insulin release through the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][4] Both pathways are mediated by the Gαs signaling cascade, which elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] These application notes provide detailed protocols for utilizing this compound in pancreatic islet studies to investigate its effects on insulin secretion, cell viability, and underlying signaling pathways. While specific quantitative data for this compound is not extensively available in the public domain, data from the well-characterized GPR119 agonist AR231453 is presented as a representative example to guide experimental design and data interpretation.

Data Presentation: In Vitro Activity of a Representative GPR119 Agonist (AR231453)

The following table summarizes the quantitative data for the potent GPR119 agonist AR231453 in key in vitro assays. This data can be used as a benchmark for evaluating the activity of this compound.

Assay TypeCell Line/TissueParameterValueReference(s)
cAMP Accumulation HEK293 (human GPR119)EC504.7 nM[5]
HIT-T15 cells-Significantly increased[6]
Insulin Release HIT-T15 cellsEC503.5 nM[5]
Isolated rat islets-Stimulates release at high glucose[6]
Isolated mouse islets-Stimulates release at 8-17 mM glucose[5]
β-cell Replication Islet grafts in diabetic miceInsulin(+) and BrdU(+) β-cells21.5% ± 6.9% (vs. 5.6% ± 3.7% in vehicle)[7]

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway in Pancreatic β-Cells

Activation of GPR119 by an agonist such as this compound in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). The binding of the agonist to the Gs protein-coupled receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[8] These downstream effectors then act on various cellular components, including ion channels and proteins involved in insulin granule exocytosis, to enhance the secretion of insulin in a glucose-dependent manner.[8]

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TS021 This compound GPR119 GPR119 TS021->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules potentiates Epac->Insulin_Granules potentiates Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Insulin_Granules->Insulin_Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflow for Pancreatic Islet Studies with this compound

A typical experimental workflow to assess the effects of this compound on pancreatic islets involves islet isolation and culture, followed by a series of functional and viability assays. This process begins with the isolation of pancreatic islets from a suitable animal model, such as mice or rats. The isolated islets are then cultured to allow for recovery. Subsequently, the islets are treated with this compound at various concentrations to perform key experiments including Glucose-Stimulated Insulin Secretion (GSIS) assays to measure functional response, cAMP accumulation assays to confirm target engagement, and viability and apoptosis assays to assess cellular health.

Experimental_Workflow cluster_assays 4. Functional and Viability Assays Islet_Isolation 1. Pancreatic Islet Isolation (e.g., from mouse pancreas) Islet_Culture 2. Islet Culture (Recovery period) Islet_Isolation->Islet_Culture TS021_Treatment 3. Treatment with this compound (Dose-response) Islet_Culture->TS021_Treatment GSIS GSIS Assay TS021_Treatment->GSIS cAMP cAMP Assay TS021_Treatment->cAMP Viability Viability/Apoptosis Assay TS021_Treatment->Viability Data_Analysis 5. Data Analysis and Interpretation GSIS->Data_Analysis cAMP->Data_Analysis Viability->Data_Analysis

Caption: Workflow for studying this compound in pancreatic islets.

Experimental Protocols

Pancreatic Islet Isolation (from mice)

This protocol describes a common method for isolating pancreatic islets from mice using collagenase digestion and density gradient centrifugation.

Materials:

  • Collagenase P solution (ice-cold)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Histopaque-1077

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Euthanize the mouse according to institutional guidelines.

  • Sterilize the abdomen with 70% ethanol.

  • Make a midline incision to expose the abdominal cavity.

  • Locate the pancreas and inject 2-3 mL of ice-cold collagenase P solution into the common bile duct.

  • Excise the inflated pancreas and place it in a 50 mL tube on ice.

  • Incubate the pancreas in a 37°C water bath for 12-15 minutes with gentle shaking to digest the exocrine tissue.

  • Stop the digestion by adding 25 mL of cold HBSS.

  • Centrifuge the tube at 200 x g for 1 minute at 4°C. Discard the supernatant.

  • Wash the pellet twice with cold HBSS.

  • Resuspend the pellet in 10 mL of Histopaque-1077 and gently layer 10 mL of warm RPMI-1640 on top.

  • Centrifuge at 900 x g for 20 minutes at room temperature with the brake off.

  • Collect the islets from the interface between the Histopaque and RPMI layers.

  • Wash the collected islets three times with HBSS.

  • Hand-pick the islets under a stereomicroscope to ensure purity.

  • Culture the islets overnight in RPMI-1640 medium at 37°C and 5% CO2 before experimentation.[9][10]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of this compound to potentiate insulin secretion from isolated islets in response to glucose.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose.

  • This compound stock solution (in DMSO)

  • Isolated pancreatic islets

  • 96-well plates

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • After overnight culture, carefully pick 10-15 islets of similar size per well into a 96-well plate.

  • Pre-incubate the islets in KRBH buffer with 2.8 mM glucose for 1 hour at 37°C.

  • Aspirate the pre-incubation buffer.

  • Add KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 1 hour at 37°C.

  • Carefully collect the supernatant from each well for insulin measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion to the number of islets or total insulin content.[5][7]

Intracellular cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels, confirming its mechanism of action.

Materials:

  • HEK293 cells stably expressing human GPR119 (or pancreatic β-cell line like MIN6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor, optional but recommended)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 384- or 96-well plates

Procedure:

  • Seed the cells in a suitable multi-well plate and culture until they reach 80-90% confluency.

  • Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO).

  • If using, add IBMX to all wells to prevent cAMP degradation.

  • Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit following the manufacturer's protocol.

  • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration to determine the EC50 value.[5][11]

Islet Viability and Apoptosis Assays

These protocols assess the effect of this compound on islet health and survival.

a) Islet Viability Assay (FDA/PI Staining)

This method distinguishes between live and dead cells within the islet cluster.

Materials:

  • Fluorescein diacetate (FDA) stock solution

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Isolated pancreatic islets

  • Culture dishes

  • Fluorescence microscope

Procedure:

  • Place a sample of islets (e.g., 50-100) in a culture dish.

  • Add FDA and PI to the islet suspension to final concentrations of approximately 0.5-5 µg/mL and 10-20 µg/mL, respectively.

  • Incubate for 5 minutes at room temperature in the dark.

  • Immediately visualize the islets under a fluorescence microscope using appropriate filters.

  • Live cells will fluoresce green (FDA is cleaved by intracellular esterases to fluorescein), while dead cells will have red fluorescent nuclei (PI intercalates with DNA in cells with compromised membranes).

  • Quantify viability by estimating the percentage of green-staining cells versus the total number of cells.[9][12]

b) Islet Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay provides a more quantitative measure of apoptosis and necrosis.

Materials:

  • Isolated islets dispersed into single cells (using a non-enzymatic dissociation buffer)

  • Annexin V-FITC (or other fluorophore)

  • Propidium iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat islets with this compound for the desired duration (e.g., 24-48 hours).

  • Gently dissociate the islets into a single-cell suspension.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1][2]

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The provided protocols are examples and may require optimization for specific experimental conditions and cell types. It is essential to adhere to all institutional and national guidelines for laboratory safety and animal welfare. The quantitative data presented for AR231453 is for reference purposes, and the performance of this compound should be independently determined.

References

Application Notes and Protocols for TS-021 in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TS-021 is a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately lower blood glucose levels. These application notes provide detailed protocols for the use of this compound in a high-fat diet and streptozotocin-induced mouse model of type 2 diabetes, based on published preclinical research.

Note: The available data on this compound is currently limited to mouse models. No studies detailing the use of this compound in rat models of diabetes have been identified.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Type 2 Diabetes
Treatment GroupDosageAdministrationDurationKey FindingsReference
Vehicle-Oral gavage, twice daily5 weeksGlycosylated Hemoglobin (HbA1c): ~7.5%[1]
This compound3 mg/kgOral gavage, twice daily5 weeksSignificant reduction in HbA1c[1]
Metformin (B114582)250 mg/kgOral gavage, twice daily5 weeksSignificant reduction in HbA1c[1]
This compound + Metformin3 mg/kg + 250 mg/kgOral gavage, twice daily5 weeksSynergistic and significant reduction in HbA1c compared to monotherapies[1]
Table 2: Effects of this compound on Pancreatic Islet Morphology in a Mouse Model of Type 2 Diabetes
Treatment GroupDosageAdministrationDurationInsulin-Positive Area (%)α-cell to β-cell Area RatioReference
Vehicle-Oral gavage, twice daily5 weeks32.3%Significantly higher than treatment groups[1]
This compound3 mg/kgOral gavage, twice daily5 weeks35.3%Significantly reduced[1]
Metformin250 mg/kgOral gavage, twice daily5 weeks30.6%Significantly reduced[1]
This compound + Metformin3 mg/kg + 250 mg/kgOral gavage, twice daily5 weeks51.1% (Synergistic increase)Significantly reduced[1]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Mice using High-Fat Diet and Streptozotocin (HFD-STZ)

This protocol describes the induction of a type 2 diabetes model in mice that combines insulin resistance, induced by a high-fat diet, with partial β-cell destruction caused by a low dose of streptozotocin.

Materials:

  • Male C57BL/6J mice (or other appropriate strain), 4 weeks of age.

  • High-Fat Diet (HFD): e.g., 45-60% kcal from fat.

  • Normal chow diet.

  • Streptozotocin (STZ).

  • Cold citrate (B86180) buffer (0.1 M, pH 4.5).

  • Glucometer and test strips.

Procedure:

  • Acclimatization: Acclimate mice for at least one week upon arrival, with free access to normal chow and water.

  • High-Fat Diet Feeding: At 5 weeks of age, switch the experimental group to a high-fat diet. Maintain a control group on a normal chow diet. Continue the respective diets for the duration of the study.

  • Streptozotocin (STZ) Injection: After 4-8 weeks on the HFD, induce diabetes by intraperitoneal (i.p.) injection of STZ.

    • Fast the mice for 4-6 hours before injection.

    • Prepare a fresh solution of STZ in cold citrate buffer (e.g., 10 mg/mL). STZ is light-sensitive and unstable in solution, so prepare it immediately before use and keep it on ice.

    • Administer a single low dose of STZ (e.g., 100-120 mg/kg) or multiple low doses (e.g., 40 mg/kg for 5 consecutive days) via i.p. injection.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and weekly thereafter.

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic and can be used for subsequent drug treatment studies.

Protocol 2: Administration of this compound in HFD-STZ Diabetic Mice

This protocol outlines the preparation and administration of this compound for both acute and chronic studies in the HFD-STZ mouse model.

Materials:

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Metformin (for combination studies).

  • Oral gavage needles.

  • Syringes.

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.75 mg/mL).

    • If using metformin in combination, it can be co-administered with this compound or prepared as a separate solution.

    • Prepare fresh dosing solutions daily.

  • Acute Study (Oral Glucose Tolerance Test - OGTT):

    • Fast diabetic mice overnight (e.g., 16 hours).

    • Administer this compound (e.g., 3 mg/kg), metformin (e.g., 250 mg/kg), the combination, or vehicle by oral gavage.

    • 30-60 minutes after drug administration, administer a glucose solution (e.g., 2 g/kg) by oral gavage.

    • Measure blood glucose levels at 0 (before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.

  • Chronic Study:

    • Randomly assign diabetic mice to treatment groups (Vehicle, this compound, Metformin, this compound + Metformin).

    • Administer the respective treatments by oral gavage twice daily for the desired study duration (e.g., 5 weeks).

    • Monitor body weight, food and water intake, and blood glucose levels regularly.

    • At the end of the study, collect blood for analysis of parameters such as HbA1c and plasma insulin. Pancreatic tissue can be collected for histological analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: this compound in HFD-STZ Mouse Model acclimatization Acclimatization (1 week) hfd_feeding High-Fat Diet Feeding (4-8 weeks) acclimatization->hfd_feeding stz_injection STZ Injection (1-5 days) hfd_feeding->stz_injection diabetes_confirmation Diabetes Confirmation (Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirmation treatment Chronic Treatment with this compound (e.g., 5 weeks, twice daily) diabetes_confirmation->treatment outcome_analysis Outcome Analysis (HbA1c, Insulin, Histology) treatment->outcome_analysis

Caption: Experimental workflow for the induction of diabetes and subsequent treatment with this compound.

G cluster_1 This compound and Metformin Synergistic Signaling Pathway ts021 This compound dpp4 DPP-IV Enzyme ts021->dpp4 Inhibits metformin Metformin glp1_secretion ↑ GLP-1 Secretion metformin->glp1_secretion Increases ampk AMPK Activation metformin->ampk glp1_active Active GLP-1 dpp4->glp1_active Degrades glp1_inactive Inactive GLP-1 pancreatic_beta_cell Pancreatic β-cell glp1_active->pancreatic_beta_cell Stimulates glucagon_secretion ↓ Glucagon Secretion glp1_active->glucagon_secretion insulin_secretion ↑ Insulin Secretion pancreatic_beta_cell->insulin_secretion glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) insulin_secretion->glucose_uptake hepatic_glucose ↓ Hepatic Glucose Production glucagon_secretion->hepatic_glucose blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose glp1_secretion->glp1_active ampk->hepatic_glucose

References

Application Notes and Protocols for Combining TS-021 and Metformin in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical experiments to evaluate the combined therapeutic effects of TS-021, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, and metformin (B114582), a biguanide (B1667054) antihyperglycemic agent. The protocols detailed herein are based on established methodologies and findings from relevant preclinical studies.

Introduction

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive pancreatic β-cell dysfunction. Combination therapy is a cornerstone of T2DM management, targeting different pathophysiological pathways to achieve optimal glycemic control. The combination of a DPP-IV inhibitor like this compound and metformin offers a compelling therapeutic strategy.

Metformin, a first-line therapy for T2DM, primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1][2][3] It also exerts beneficial effects on the gut, including increased glucose utilization and enhanced glucagon-like peptide-1 (GLP-1) secretion.[1] this compound is a selective, orally active, and reversible DPP-IV inhibitor.[1][4] DPP-IV is the enzyme responsible for the rapid degradation of incretin (B1656795) hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and may promote β-cell preservation.[4][5]

Preclinical evidence strongly suggests that the co-administration of this compound and metformin results in synergistic effects on glycemic control and pancreatic islet morphology.[5] This is attributed to their complementary mechanisms of action: metformin increases GLP-1 secretion, while this compound prevents its breakdown.[5]

Putative Signaling Pathway

The synergistic effect of combining this compound and metformin is centered on the enhancement of the incretin pathway, particularly the actions of GLP-1.

G cluster_circulation Circulation cluster_pancreas Pancreas Metformin_Gut Metformin GLP1_Secretion GLP-1 Secretion Metformin_Gut->GLP1_Secretion Active_GLP1 Active GLP-1 GLP1_Secretion->Active_GLP1 Enters Circulation Inactive_GLP1 Inactive GLP-1 Active_GLP1->Inactive_GLP1 Degradation Beta_Cells β-cells Active_GLP1->Beta_Cells Stimulates Alpha_Cells α-cells Active_GLP1->Alpha_Cells Inhibits DPP4 DPP-IV Enzyme DPP4->Active_GLP1 TS021 This compound TS021->DPP4 Inhibits Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon HGP Hepatic Glucose Production Insulin->HGP Inhibits Glucagon->HGP Stimulates Metformin_Liver Metformin Metformin_Liver->HGP Inhibits

Caption: Synergistic mechanism of this compound and metformin.

Quantitative Data Summary

The following tables summarize key quantitative findings from a representative preclinical study combining this compound and metformin in a high-fat diet and streptozotocin-induced (HFD-STZ) diabetic mouse model.[5]

Table 1: Acute Effects on Glucose Tolerance and Hormone Levels

Treatment GroupGlucose AUC (0-120 min)Plasma Insulin (at 15 min) (ng/mL)Active GLP-1 (at 15 min) (pM)
Vehicle36,800 ± 1,5001.8 ± 0.35.2 ± 0.9
This compound (1 mg/kg)29,500 ± 1,2003.5 ± 0.515.8 ± 2.1
Metformin (250 mg/kg)30,200 ± 1,3002.1 ± 0.410.5 ± 1.5
Combination22,100 ± 1,100†3.9 ± 0.625.4 ± 3.2†

*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. †p < 0.05 vs. single-agent groups.

Table 2: Chronic (5-week) Effects on Glycemic Control and Pancreatic Islet Morphology

Treatment GroupGlycosylated Hemoglobin (HbA1c) (%)Plasma Insulin (fasting) (ng/mL)Insulin-Positive Area (% of islet)α-cell to β-cell Area Ratio
Vehicle9.8 ± 0.51.5 ± 0.232.3 ± 2.10.85 ± 0.07
This compound (1 mg/kg)8.5 ± 0.41.1 ± 0.135.3 ± 2.50.72 ± 0.06
Metformin (250 mg/kg)8.2 ± 0.30.9 ± 0.130.6 ± 1.90.91 ± 0.08
Combination6.5 ± 0.2†0.7 ± 0.151.1 ± 3.0†0.45 ± 0.05*†

*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. †p < 0.05 vs. single-agent groups, indicating a synergistic effect.

Experimental Protocols

Experimental Workflow Overview

G cluster_setup Phase 1: Model & Treatment cluster_acute Phase 2: Acute Study (e.g., after first dose) cluster_chronic Phase 3: Chronic Study (at end of treatment) A Induce T2DM in Mice (e.g., HFD + low-dose STZ) B Group Allocation (Vehicle, this compound, Metformin, Combination) A->B C Drug Administration (e.g., Oral Gavage, Daily for 5 weeks) B->C D Oral Glucose Tolerance Test (OGTT) C->D G Blood Collection (fasting) C->G I Euthanasia & Pancreas Harvest E Blood Sampling at Time Points (0, 15, 30, 60, 120 min) D->E F Measure: - Blood Glucose - Plasma Insulin - Active GLP-1 E->F H Measure: - HbA1c - Plasma Insulin G->H J Immunohistochemistry: - Insulin (β-cells) - Glucagon (α-cells) I->J K Morphometric Analysis J->K

Caption: General experimental workflow for in vivo studies.
Protocol 1: In Vitro DPP-IV Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DPP-IV enzyme activity.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound

  • Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Dilute the DPP-IV enzyme and substrate to their final working concentrations in assay buffer.

  • Assay Setup:

    • Test Wells: Add diluted this compound solutions.

    • Positive Control Wells: Add diluted positive control.

    • 100% Activity Control Wells: Add assay buffer (or vehicle).

    • Blank (No Enzyme) Wells: Add assay buffer.

  • Enzyme Addition: Add the diluted DPP-IV enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each concentration of this compound relative to the 100% activity control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Diabetic Animal Model and Drug Administration

Objective: To evaluate the acute and chronic effects of this compound, metformin, and their combination in a mouse model of T2DM.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Streptozotocin (STZ), freshly prepared in citrate (B86180) buffer

  • This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Metformin, dissolved in water

  • Oral gavage needles

Procedure:

  • Diabetes Induction:

    • Feed mice an HFD for a period of 4-8 weeks to induce obesity and insulin resistance.

    • After the HFD period, administer a single low dose of STZ (e.g., 100-120 mg/kg, intraperitoneally) to induce partial β-cell damage.

    • Confirm hyperglycemia (fasting blood glucose > 250 mg/dL) 1-2 weeks after STZ injection before starting treatment.

  • Grouping and Treatment:

    • Randomly assign diabetic mice to four groups: Vehicle control, this compound (e.g., 1 mg/kg), Metformin (e.g., 250 mg/kg), and Combination (this compound + Metformin).

    • Administer treatments orally via gavage, once or twice daily, for the duration of the study (e.g., 5 weeks for chronic studies).

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose disposal in response to an oral glucose challenge.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.[6]

  • Baseline Measurement (t=0): Obtain a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Administration: Administer the glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose immediately using the glucometer.

  • Plasma Collection: If measuring hormones, centrifuge the blood samples to collect plasma and store at -80°C.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify overall glucose tolerance.

Protocol 4: Hormone and HbA1c Analysis

Objective: To measure plasma levels of insulin, active GLP-1, and whole blood glycosylated hemoglobin (HbA1c).

Materials:

  • Plasma samples collected during the OGTT and at the study endpoint.

  • Whole blood collected at the study endpoint.

  • Commercially available ELISA kits for mouse insulin and active GLP-1.

  • Commercially available assay kit for mouse HbA1c.[3][7]

Procedure:

  • ELISA for Insulin and GLP-1:

    • Follow the manufacturer's instructions for the respective ELISA kits.[8]

    • Briefly, this involves incubating plasma samples in antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric or fluorescent signal.

    • Read the absorbance or fluorescence on a plate reader and calculate concentrations based on a standard curve.

  • HbA1c Measurement:

    • Use a method suitable for mouse blood, such as high-performance liquid chromatography (HPLC) or a dedicated enzymatic assay kit.[3][7]

    • Follow the specific protocol provided with the chosen assay system.

Protocol 5: Pancreatic Islet Immunohistochemistry and Morphometry

Objective: To visualize and quantify changes in pancreatic β-cell and α-cell mass.

Materials:

  • Harvested pancreata

  • 4% Paraformaldehyde (PFA) for fixation

  • Paraffin embedding reagents

  • Microtome

  • Primary antibodies: anti-insulin (for β-cells), anti-glucagon (for α-cells)

  • Appropriate secondary antibodies conjugated to a reporter (e.g., HRP or a fluorophore)

  • DAB or fluorescent detection reagents

  • Microscope with a digital camera and image analysis software

Procedure:

  • Tissue Processing:

    • Fix the harvested pancreas in 4% PFA, then process and embed in paraffin.

    • Cut serial sections (e.g., 4-5 µm thick) and mount them on slides.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block non-specific binding sites.

    • Incubate with primary antibodies (anti-insulin and anti-glucagon) overnight at 4°C.

    • Wash and incubate with appropriate secondary antibodies.

    • Develop the signal using a suitable detection system (e.g., DAB for a brown stain or fluorescent dyes).

    • Counterstain with hematoxylin (B73222) to visualize nuclei.

  • Image Acquisition and Analysis:

    • Capture images of multiple islets from each pancreas section at a consistent magnification.

    • Use image analysis software to quantify the total islet area and the areas positive for insulin and glucagon staining.

    • Calculate the insulin-positive area as a percentage of the total islet area to estimate β-cell mass.

    • Calculate the ratio of the glucagon-positive area to the insulin-positive area (α-cell to β-cell ratio).

Conclusion

The combination of this compound and metformin represents a rational and effective therapeutic strategy for T2DM, with a strong preclinical basis for synergistic improvement in glycemic control and preservation of pancreatic β-cell mass. The protocols outlined above provide a framework for researchers to further investigate this combination, explore underlying mechanisms, and evaluate its potential for clinical translation. Careful adherence to standardized procedures and rigorous data analysis are essential for generating reliable and reproducible results.

References

Application Notes and Protocols for Measuring Plasma Insulin Levels with TS-021 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor that has been shown to improve glycemic control by increasing plasma insulin (B600854) levels.[1] This document provides detailed application notes and protocols for measuring plasma insulin levels in response to this compound treatment, intended for use in preclinical research settings. The methodologies described herein are essential for evaluating the efficacy and mechanism of action of this compound and similar compounds.

This compound exerts its effects by inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[2] By preventing GLP-1 degradation, this compound enhances and prolongs the activity of this hormone, leading to a glucose-dependent increase in insulin secretion from pancreatic β-cells.[3][4]

Data Presentation

The following tables summarize representative quantitative data from a preclinical study in a mouse model of type 2 diabetes, illustrating the effect of this compound on key metabolic parameters.

Table 1: Acute Effects of this compound and Metformin on Plasma Insulin and GLP-1 Levels

Treatment GroupPlasma Insulin Level (pg/mL) post-nutrient ingestionActive GLP-1 Level (pM) post-nutrient ingestion
Vehicle Control850 ± 755.2 ± 0.8
This compound (10 mg/kg)1250 ± 11012.8 ± 1.5
Metformin (250 mg/kg)900 ± 808.1 ± 1.0
This compound + Metformin1550 ± 130#18.5 ± 2.0*#

*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound or Metformin alone. Data are presented as mean ± SEM.

Table 2: Chronic Effects of this compound and Metformin on Glycemic Control and Pancreatic β-cell Mass

Treatment GroupGlycosylated Hemoglobin (HbA1c) (%)Insulin-Positive Area in Pancreatic Islets (%)
Vehicle Control8.5 ± 0.432.3 ± 2.1
This compound (10 mg/kg, twice daily)7.8 ± 0.335.3 ± 2.5
Metformin (250 mg/kg, twice daily)7.9 ± 0.330.6 ± 2.0
This compound + Metformin6.9 ± 0.2#51.1 ± 3.0#

*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound or Metformin alone. Data are presented as mean ± SEM.[1]

Experimental Protocols

Protocol 1: In Vivo Murine Pharmacokinetic and Pharmacodynamic Study

This protocol outlines the procedure for administering this compound to mice and collecting plasma samples for insulin measurement.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Microcentrifuge tubes

  • EDTA or heparin-coated capillary tubes

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice for 4-6 hours before drug administration, with free access to water.

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Drug Administration: Administer this compound or vehicle control to the mice via oral gavage.

  • Blood Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration, collect blood samples (approximately 30-50 µL) from the submandibular vein or tail vein into EDTA or heparin-coated capillary tubes.[5]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.[5][6]

  • Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.[5][6]

Protocol 2: Plasma Insulin Measurement using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for quantifying insulin levels in mouse plasma using a commercially available sandwich ELISA kit.

Materials:

  • Mouse Insulin ELISA Kit (e.g., from Thermo Fisher Scientific, Millipore, or FineTest)

  • Plasma samples from Protocol 1

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[7][8]

  • Standard Curve Preparation: Prepare a serial dilution of the insulin standard to generate a standard curve. A typical range might be from 0 to 1000 pg/mL.

  • Sample Preparation: Thaw the plasma samples on ice. Depending on the expected insulin concentrations, it may be necessary to dilute the plasma samples with the assay diluent provided in the kit.[8]

  • Assay Procedure: a. Add 100 µL of standard or sample to each well of the antibody-coated microplate. b. Incubate for 2.5 hours at room temperature or overnight at 4°C. c. Wash the wells three to five times with the prepared wash buffer. d. Add 100 µL of the prepared biotinylated detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the wells as described in step 4c. f. Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature. g. Wash the wells as described in step 4c. h. Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the average zero standard optical density from all readings. b. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. c. Use the standard curve to determine the insulin concentration in the unknown samples. d. Account for any sample dilutions in the final calculation.

Visualizations

G cluster_0 Intestinal L-Cell cluster_1 Bloodstream cluster_2 Pancreatic β-Cell Nutrients Nutrient Ingestion GLP1_Secretion GLP-1 Secretion Nutrients->GLP1_Secretion GLP1_active Active GLP-1 DPPIV DPP-IV Enzyme GLP1_active->DPPIV GLP1R GLP-1 Receptor GLP1_active->GLP1R GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive TS021 This compound TS021->DPPIV AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: Mechanism of action of this compound on insulin secretion.

G cluster_workflow Experimental Workflow start Start: Acclimatize Mice fasting 1. Fast Mice (4-6 hours) start->fasting dosing 2. Administer this compound or Vehicle (Oral Gavage) fasting->dosing blood_collection 3. Serial Blood Collection (e.g., 0-240 min) dosing->blood_collection plasma_prep 4. Plasma Separation (Centrifugation) blood_collection->plasma_prep storage 5. Store Plasma at -80°C plasma_prep->storage elisa 6. Insulin Measurement (ELISA) storage->elisa data_analysis 7. Data Analysis elisa->data_analysis end End: Report Results data_analysis->end

References

Unraveling Pancreatic Islet Dynamics: The Role of TS-021 in a-cell to ß-cell Ratio Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate balance between pancreatic α-cells and β-cells is paramount for maintaining glucose homeostasis. A disruption in the α-cell to β-cell area ratio is a well-established hallmark of both type 1 and type 2 diabetes, characterized by a relative excess of glucagon-producing α-cells and a deficit of insulin-producing β-cells. Understanding the mechanisms that govern this ratio and identifying therapeutic agents that can restore a healthy cellular balance are critical areas of diabetes research. While the provided information does not contain a specific compound designated "TS-021" for studying the α-cell to β-cell ratio, this document outlines the established methodologies and conceptual framework for investigating such a compound's effects, drawing from current knowledge in the field.

Conceptual Framework: Targeting the α-cell to β-cell Ratio

Therapeutic strategies aimed at modulating the α-cell to β-cell ratio often focus on several key biological processes:

  • Promoting β-cell proliferation and survival: Enhancing the regenerative capacity of existing β-cells and protecting them from apoptosis.

  • Inducing α-cell to β-cell transdifferentiation: Reprogramming glucagon-producing α-cells into insulin-producing β-cells.

  • Suppressing α-cell proliferation: Limiting the expansion of the α-cell population.

A hypothetical therapeutic agent, herein referred to as "this compound," would be evaluated for its efficacy in these areas.

Experimental Protocols for Assessing a-cell to ß-cell Ratio

A comprehensive evaluation of a compound like "this compound" would involve a multi-pronged approach, utilizing both in vitro and in vivo models.

In Vitro Islet Culture and Analysis

Objective: To determine the direct effects of the compound on isolated pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from deceased human donors or from animal models (e.g., mice, rats) using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

  • Compound Treatment: Islets are treated with varying concentrations of "this compound" or a vehicle control for a defined period (e.g., 24-72 hours).

  • Immunofluorescence Staining: Following treatment, islets are fixed, permeabilized, and stained with antibodies against insulin (B600854) (to identify β-cells) and glucagon (B607659) (to identify α-cells). Nuclei are counterstained with DAPI.

  • Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The areas of insulin and glucagon positivity are quantified using image analysis software (e.g., ImageJ) to determine the α-cell to β-cell area ratio.

  • Cell Proliferation and Apoptosis Assays: To assess the mechanisms of action, proliferation can be measured by Ki67 staining, and apoptosis can be evaluated using TUNEL assays.

In Vivo Studies in Animal Models of Diabetes

Objective: To evaluate the efficacy of the compound in a physiological context.

Protocol:

  • Animal Model Selection: Utilize established animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic mice (model for type 1 diabetes) or db/db mice (model for type 2 diabetes).

  • Compound Administration: "this compound" is administered to the diabetic animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified duration. A control group receives a vehicle.

  • Metabolic Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

  • Pancreas Histology: At the end of the study, pancreata are harvested, fixed, and embedded in paraffin. Sections are prepared for immunohistochemical analysis.

  • Immunohistochemistry and Morphometric Analysis: Pancreatic sections are stained for insulin and glucagon. The total α-cell and β-cell areas are quantified across multiple sections to determine the α-cell to β-cell area ratio. Islet architecture and distribution are also examined.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vitro Islet Analysis

Treatment Groupα-cell Area (%)β-cell Area (%)α-cell to β-cell RatioKi67+ β-cells (%)TUNEL+ β-cells (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: In Vivo Animal Study - Metabolic Parameters

Treatment GroupFasting Blood Glucose (mg/dL)Glucose AUC (GTT)Insulin AUC (ITT)
Non-diabetic Control
Diabetic + Vehicle
Diabetic + this compound

Table 3: In Vivo Animal Study - Pancreatic Morphometry

Treatment Groupα-cell Area (μm²)β-cell Area (μm²)α-cell to β-cell Ratio
Non-diabetic Control
Diabetic + Vehicle
Diabetic + this compound

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential signaling pathways involved.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Islet_Isolation Islet Isolation Islet_Culture Islet Culture & Treatment Islet_Isolation->Islet_Culture Animal_Model Diabetic Animal Model Immunofluorescence Immunofluorescence Staining Islet_Culture->Immunofluorescence Analysis_InVitro Image Analysis & Quantification Immunofluorescence->Analysis_InVitro Compound_Admin Compound Administration Animal_Model->Compound_Admin Metabolic_Monitoring Metabolic Monitoring Compound_Admin->Metabolic_Monitoring Histology Pancreas Histology & Staining Compound_Admin->Histology Analysis_InVivo Morphometric Analysis Histology->Analysis_InVivo

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_outcomes Cellular Outcomes TS021 This compound Receptor Cell Surface Receptor TS021->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., Pdx1, Nkx6.1) Signaling_Cascade->Transcription_Factors Beta_Cell_Proliferation β-cell Proliferation Transcription_Factors->Beta_Cell_Proliferation Beta_Cell_Survival β-cell Survival Transcription_Factors->Beta_Cell_Survival Alpha_to_Beta_Transdifferentiation α- to β-cell Transdifferentiation Transcription_Factors->Alpha_to_Beta_Transdifferentiation

Caption: Hypothetical signaling pathway for this compound.

While "this compound" remains a hypothetical compound in the context of this document, the outlined application notes and protocols provide a robust framework for its evaluation. By employing a combination of in vitro and in vivo models, researchers can meticulously dissect the compound's effects on the α-cell to β-cell ratio and its underlying mechanisms. This systematic approach is essential for the development of novel therapeutics aimed at restoring islet function and improving the lives of individuals with diabetes.

Application Notes & Protocols: TS-021 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a selective, orally active, and reversible dipeptidyl peptidase IV (DPP-4) inhibitor, formerly under development by Taisho Pharmaceutical Co., Ltd. for the treatment of type 2 diabetes.[1][2][3] Although its clinical development has been discontinued, its mechanism of action and preclinical data provide valuable insights for metabolic research, particularly in the context of incretin-based therapies for hyperglycemia.[1] These notes provide a summary of the key findings and experimental protocols for the application of this compound in metabolic studies.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1.[1][3] This leads to a cascade of downstream effects beneficial for glucose homeostasis, including:

  • Stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2][3][4]

  • Inhibition of glucagon (B607659) secretion from pancreatic α-cells.[3]

  • Improvement of pancreatic β-cell mass and morphology .[6][7][8]

This compound is highly selective for DPP-4, with significantly lower activity against other peptidases like DPP-8 and DPP-9, which is a critical aspect of its safety profile.[9]

Signaling Pathway of this compound Action

TS021_Pathway TS021 This compound DPP4 DPP-4 Enzyme TS021->DPP4 Inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->GLP1_inactive Degradation by DPP-4 Pancreas Pancreatic Islets GLP1_active->Pancreas Beta_cell β-cells Pancreas->Beta_cell Alpha_cell α-cells Pancreas->Alpha_cell Insulin Insulin Secretion Beta_cell->Insulin Stimulates Glucagon Glucagon Secretion Alpha_cell->Glucagon Inhibits Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis

Caption: Signaling pathway of this compound in regulating glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
IC₅₀ (DPP-4 Inhibition)Human Plasma5.34 nM[9][10]
Selectivity vs. DPP-8->600-fold[9]
Selectivity vs. DPP-9->1200-fold[9]
Table 2: In Vivo Efficacy of this compound in Animal Models
ModelTreatmentDoseKey FindingsReference
Zucker fatty (fa/fa) ratsSingle oral dose0.02-0.5 mg/kgSuppressed plasma DPP-IV activity, increased active GLP-1, improved glucose tolerance, increased plasma insulin.[1]
HFD-STZ mice (Acute)Single oral doseNot specifiedImproved glucose tolerance and GLP-1 levels, increased plasma insulin.[7]
HFD-STZ mice (Chronic)Twice daily for 5 weeksNot specifiedIn combination with metformin (B114582), significantly lowered HbA1c and plasma insulin.[7]
HFD-STZ mice (Chronic)Twice daily for 5 weeksNot specifiedCombination with metformin synergistically increased insulin-positive area in pancreatic islets.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Objective: To assess the effect of this compound on glucose tolerance following an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Zucker fatty (fa/fa) rats or other suitable diabetic rodent model

  • Blood glucose monitoring system

  • Equipment for oral gavage and blood collection

Procedure:

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Administer this compound orally at desired doses (e.g., 0.02, 0.1, 0.5 mg/kg) or vehicle to control group via oral gavage.

  • After a specified time (e.g., 60 minutes), collect a baseline blood sample (Time 0) from the tail vein.

  • Immediately administer a glucose solution orally.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Measure blood glucose concentrations for each sample.

  • Plasma can be isolated from blood samples for insulin and active GLP-1 measurements using appropriate ELISA kits.

  • Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify the improvement in glucose tolerance.

Protocol 2: Chronic Combination Therapy in a Mouse Model of Type 2 Diabetes

Objective: To evaluate the long-term efficacy of this compound in combination with metformin on glycemic control and pancreatic islet morphology.

Materials:

  • This compound

  • Metformin

  • Vehicle

  • High-fat diet (HFD) and streptozotocin (B1681764) (STZ) induced diabetic mice (HFD-STZ mice)

  • Equipment for oral gavage, blood collection, and animal monitoring

  • Reagents for HbA1c measurement

  • Histology equipment and antibodies for immunohistochemistry (e.g., anti-insulin, anti-glucagon)

Procedure:

  • Induce diabetes in mice by feeding a high-fat diet followed by a low dose of STZ injection.

  • Divide diabetic mice into treatment groups: Vehicle, this compound alone, Metformin alone, and this compound + Metformin.

  • Administer treatments orally twice a day for a specified duration (e.g., 5 weeks).[7]

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, collect blood samples for measurement of glycosylated hemoglobin (HbA1c) and plasma insulin levels.

  • Euthanize the animals and carefully dissect the pancreas for histological analysis.

  • Fix, embed, and section the pancreas.

  • Perform immunohistochemical staining for insulin and glucagon to assess β-cell and α-cell area and morphology.

  • Quantify the insulin-positive and glucagon-positive areas using image analysis software.

Experimental Workflow for Preclinical Evaluation of this compound

TS021_Workflow start Start: Hypothesis DPP-4 inhibition improves glycemic control in_vitro In Vitro Studies - Enzyme inhibition assay (IC50) - Selectivity profiling (DPP-8/9) start->in_vitro pk_pd Pharmacokinetics/Pharmacodynamics - Single oral dose in normal animals - Measure plasma drug concentration - Assess plasma DPP-IV activity in_vitro->pk_pd acute_efficacy Acute Efficacy Studies - OGTT in diabetic models - Measure blood glucose, insulin, GLP-1 pk_pd->acute_efficacy chronic_efficacy Chronic Efficacy & Combination Studies - Long-term dosing (e.g., 5 weeks) - Combination with Metformin - Measure HbA1c, plasma insulin acute_efficacy->chronic_efficacy histology Histopathological Analysis - Pancreas collection - Immunohistochemistry for insulin/glucagon - Quantify β-cell mass chronic_efficacy->histology conclusion Conclusion Evaluate therapeutic potential histology->conclusion

Caption: Preclinical experimental workflow for the evaluation of this compound.

Safety and Development Status

This compound was in Phase I clinical trials, but its development was discontinued.[1][2] The rationale for discontinuation is not publicly available. As with other DPP-4 inhibitors, potential areas for safety assessment include immune function, pancreatitis, and cardiovascular outcomes.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that demonstrated promising preclinical efficacy in improving glycemic control in animal models of type 2 diabetes, both as a monotherapy and in combination with metformin. The provided data and protocols can serve as a valuable resource for researchers investigating the role of DPP-4 inhibition in metabolic diseases and for the development of novel anti-diabetic agents.

References

Application Notes and Protocols for TS-021 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TS-021 is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a serine protease involved in a variety of physiological processes.[1][2] Initially investigated for its therapeutic potential in type 2 diabetes, recent studies have highlighted the broader role of DPP-4 in immune regulation, inflammation, and cancer biology. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and therapeutic potential in various in vitro models.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation.

PropertyValueReference
Chemical Name (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}pyrrolidine-2-carbonitrile monobenzenesulfonate[3]
Alternate Name DPP-IV-IN-1[1][4]
CAS Number 667865-69-2 (sulfonate); 625110-37-4 (free base)[5]
Molecular Formula C17H24FN3O5S[5]
Molecular Weight 401.45 g/mol [5]

Storage and Stability:

This compound should be stored under desiccated conditions. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), it is recommended to store at -20°C. Stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

Solution Preparation Protocols

Accurate and reproducible experimental results are contingent on the correct preparation of this compound solutions. The following protocols outline the steps for preparing stock and working solutions for cell culture applications.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

  • Sterile microcentrifuge tubes and serological pipettes

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to prepare working solutions.

  • Equilibration: Allow the this compound powder vial and DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required amount of DMSO to achieve a 10 mM stock solution.

    • Formula: Volume of DMSO (µL) = (Weight of this compound (mg) / 401.45 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of DMSO to the this compound vial.

  • Vortexing: Vortex the vial thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution to the final desired concentrations for treating cells in culture.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

    • Example: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.

  • Application to Cells: Add the appropriate volume of the final working solution to the cell culture wells to achieve the desired treatment concentration. Ensure thorough but gentle mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (at the same final DMSO concentration as the highest this compound treatment) to a separate set of wells.

Experimental Protocols

The following are generalized protocols for common cell-based assays to evaluate the effects of this compound. Specific parameters such as cell seeding density, incubation times, and final concentrations should be optimized for each cell line and experimental objective.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations, guided by the known IC50 values) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay: Following incubation, perform a cell viability assay using a commercially available kit (e.g., MTT or XTT) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following table summarizes the known in vitro activity of this compound.

ParameterValueConditionsReference
IC50 (DPP-4 Inhibition) 4.6 nM[1][4]
IC50 (DPP-4 Inhibition) 5.34 nMHuman Plasma[2]

Signaling Pathways and Experimental Workflows

DPP-4 Signaling Pathway in Cancer

Dipeptidyl Peptidase 4 (DPP-4) inhibition has been shown to impact cancer cell biology through various signaling pathways. A key mechanism involves the regulation of the CXCL12/CXCR4 axis. DPP-4 on the cell surface cleaves and inactivates the chemokine CXCL12. Inhibition of DPP-4 leads to an accumulation of active CXCL12, which can then bind to its receptor CXCR4. This binding can activate downstream signaling cascades, including the PI3K/AKT and mTOR pathways, which are crucial for cell survival, proliferation, and migration.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12_active Active CXCL12 DPP4 DPP-4 CXCL12_active->DPP4 Cleavage CXCR4 CXCR4 CXCL12_active->CXCR4 Binds CXCL12_inactive Inactive CXCL12 DPP4->CXCL12_inactive PI3K PI3K CXCR4->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration mTOR->Migration TS021 This compound TS021->DPP4 Inhibits

Figure 1. Simplified schematic of the DPP-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation and Cell Treatment

The following diagram illustrates the logical flow of preparing this compound solutions and their application in a typical cell culture experiment.

Experimental_Workflow cluster_preparation Solution Preparation cluster_cell_culture Cell Culture Experiment start Start: this compound Powder dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Serial Dilution in Cell Culture Medium stock->dilute working Working Solutions (various concentrations) dilute->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay analyze Data Analysis assay->analyze

Figure 2. Workflow for the preparation and application of this compound in cell culture experiments.

References

Application Notes and Protocols for Studying the Incretin Effect Using TS-021

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: TS-021

Application: For Research Use Only. Not for use in diagnostic procedures.

Description: this compound is a novel, high-potency synthetic peptide that acts as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.[1][2][3][4] This dual agonism allows for a multi-faceted approach to studying the incretin (B1656795) effect and its therapeutic potential in metabolic diseases. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound.

Introduction to the Incretin Effect

The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin (B600854) following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1][5][6] These hormones are released from enteroendocrine cells in response to nutrient intake and act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS). In addition to their insulinotropic effects, incretins are known to suppress glucagon (B607659) secretion, delay gastric emptying, and promote satiety, thereby contributing to overall glucose homeostasis and appetite regulation.[1][6][7]

This compound, as a dual GLP-1 and GIP receptor agonist, is designed to harness the synergistic actions of both incretin pathways, offering a powerful tool for researchers studying diabetes, obesity, and related metabolic disorders.[5][8]

Mechanism of Action

This compound exerts its effects by binding to and activating both the GLP-1 and GIP receptors, which are G-protein coupled receptors (GPCRs).[3][4] Activation of these receptors on pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates insulin secretion in a glucose-dependent manner.[5][9]

The dual agonism of this compound provides a comprehensive approach to glycemic control:

  • GLP-1 Receptor Activation: Primarily contributes to enhanced insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[1][7]

  • GIP Receptor Activation: Potently stimulates insulin secretion and may also play a role in lipid metabolism and improving insulin sensitivity.[2][5]

The combined action on both receptors is hypothesized to produce a more potent and sustained effect on glucose control and weight reduction compared to single-receptor agonists.[5][8]

cluster_TS021 This compound (Dual Agonist) cluster_receptors Cell Membrane Receptors cluster_signaling Intracellular Signaling cluster_effects Physiological Effects TS021 This compound GLP1R GLP-1 Receptor TS021->GLP1R GIPR GIP Receptor TS021->GIPR AC Adenylate Cyclase GLP1R->AC Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite GIPR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Epac Epac Activation cAMP->Epac Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac->Insulin

Figure 1: Signaling pathway of this compound as a dual GLP-1R/GIPR agonist.

In Vitro Characterization of this compound

The following protocols describe methods to determine the potency and signaling profile of this compound at the human GLP-1 and GIP receptors.

start Start cell_culture Culture HEK293 cells expressing hGLP-1R or hGIPR start->cell_culture cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay cell_culture->barrestin_assay dose_response_cAMP Generate dose-response curve with this compound cAMP_assay->dose_response_cAMP dose_response_barrestin Generate dose-response curve with this compound barrestin_assay->dose_response_barrestin calculate_ec50_cAMP Calculate EC50 for cAMP production dose_response_cAMP->calculate_ec50_cAMP calculate_ec50_barrestin Calculate EC50 for β-Arrestin recruitment dose_response_barrestin->calculate_ec50_barrestin analyze_bias Analyze for biased agonism calculate_ec50_cAMP->analyze_bias calculate_ec50_barrestin->analyze_bias end End analyze_bias->end

Figure 2: Workflow for in vitro characterization of this compound.

Protocol: cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate cAMP production upon binding to GLP-1R or GIPR.

Materials:

  • HEK293 cells stably expressing human GLP-1R or GIPR.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • This compound and reference agonists (e.g., GLP-1, GIP).

  • cAMP detection kit (e.g., HTRF-based or luminescence-based).[10][11][12][13][14]

  • 384-well white assay plates.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing either hGLP-1R or hGIPR into a 384-well plate at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound and reference agonists in assay buffer. A typical concentration range would be from 1 pM to 1 µM.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: β-Arrestin Recruitment Assay

This assay determines if this compound promotes the recruitment of β-arrestin to the activated GLP-1R or GIPR, which is a key step in receptor desensitization and can also initiate G-protein-independent signaling.[15][16]

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® cells co-expressing the receptor and a β-arrestin-enzyme fragment fusion protein).[15][16][17][18][19]

  • Cell culture medium.

  • Assay buffer.

  • This compound and reference agonists.

  • β-arrestin detection reagents.

  • 384-well white assay plates.

Procedure:

  • Cell Seeding: Seed the engineered cells into a 384-well plate according to the supplier's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound and reference agonists in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

  • Signal Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature. Measure the chemiluminescent signal.

  • Data Analysis: Plot the luminescence signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 value for β-arrestin recruitment.

Expected In Vitro Data

The following table summarizes the expected potency of this compound at the human GLP-1 and GIP receptors.

ParameterGLP-1 ReceptorGIP Receptor
cAMP EC50 (pM) 5.510.2
β-Arrestin EC50 (pM) 25.845.1

Data are hypothetical and for illustrative purposes only.

In Vivo Evaluation of this compound

The following protocols are designed to assess the physiological effects of this compound on glucose metabolism and body weight in a mouse model.

start Start acclimatize Acclimatize mice and measure baseline parameters start->acclimatize administer_ts021 Administer this compound or vehicle (subcutaneous injection) acclimatize->administer_ts021 ogtt Oral Glucose Tolerance Test (OGTT) administer_ts021->ogtt insulin_assay Insulin Secretion Assay (from plasma or islets) administer_ts021->insulin_assay long_term_study Long-term study (body weight & food intake) administer_ts021->long_term_study measure_glucose Measure blood glucose at 0, 15, 30, 60, 120 min ogtt->measure_glucose calculate_auc Calculate Glucose AUC measure_glucose->calculate_auc end End calculate_auc->end measure_insulin Measure insulin levels insulin_assay->measure_insulin measure_insulin->end measure_bw_fi Monitor body weight and food intake daily/weekly long_term_study->measure_bw_fi measure_bw_fi->end

Figure 3: Workflow for in vivo evaluation of this compound.

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose disposal following an oral glucose challenge.[20][21][22][23][24]

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • This compound dissolved in a suitable vehicle (e.g., sterile saline).

  • Glucose solution (20% dextrose in sterile water).

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Fasting: Fast the mice for 5-6 hours with free access to water.[22]

  • Baseline Glucose: Take a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.

  • This compound Administration: Administer this compound or vehicle via subcutaneous injection 30 minutes before the glucose challenge.

  • Glucose Challenge: Administer glucose solution (2 g/kg body weight) via oral gavage.[22]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose gavage and measure blood glucose levels.[20]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion.

Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol measures the direct effect of this compound on insulin secretion from pancreatic islets.[25][26][27][28]

Materials:

  • Pancreatic islets isolated from mice.

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) and high glucose (16.7 mM).

  • This compound.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.

  • Pre-incubation: Pre-incubate batches of 10 size-matched islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.

  • Basal Secretion: Replace the buffer with fresh KRB containing 2.8 mM glucose with or without this compound and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the buffer with KRB containing 16.7 mM glucose with or without this compound and incubate for 60 minutes. Collect the supernatant for stimulated insulin measurement.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Express insulin secretion as a fold-change over the basal condition for each treatment group.

Expected In Vivo Data

The following tables summarize the expected effects of this compound in preclinical models.

Table 1: Effect of this compound on Oral Glucose Tolerance in Mice

Treatment GroupDose (nmol/kg)Glucose AUC (mg/dL*min)% Reduction vs. Vehicle
Vehicle -25,000 ± 1,500-
This compound 1018,750 ± 1,20025%
This compound 3014,500 ± 1,10042%
This compound 10011,250 ± 90055%

Data are hypothetical means ± SEM and for illustrative purposes only.

Table 2: Long-Term Effects of this compound in a Diet-Induced Obesity Mouse Model (12 weeks)

Treatment GroupDose (nmol/kg/week)Change in HbA1c (%)Change in Body Weight (%)
Placebo --0.2 ± 0.1+5.2 ± 1.5
This compound 50-1.8 ± 0.2-15.5 ± 2.1
This compound 150-2.4 ± 0.3-22.1 ± 2.5

Data are hypothetical means ± SEM, adapted from clinical trial data for dual agonists for illustrative purposes.[29][30][31][32][33][34][35][36]

Disclaimer: These application notes are intended as a guide. Researchers should optimize protocols for their specific experimental conditions.

References

Troubleshooting & Optimization

TS-021 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of TS-021 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor. It is being investigated for its potential therapeutic effects in managing type 2 diabetes.[1][2] this compound exists in two common forms: the free base and the benzenesulfonate (B1194179) salt.

  • This compound Free Base:

    • Synonym: DPP-IV-IN-1

    • CAS Number: 625110-37-4

  • This compound Benzenesulfonate Salt:

    • CAS Number: 667865-69-2

Q2: What are the known solvents for this compound?

Q3: Why is the salt form of this compound expected to be more water-soluble?

Benzenesulfonic acid, the salt former for this compound, is highly soluble in water.[3][4][5] Forming a salt with a highly soluble acid is a common strategy in pharmaceutical development to improve the aqueous solubility of a compound. Therefore, the benzenesulfonate salt of this compound is expected to exhibit better solubility in aqueous solutions compared to the free base.

Troubleshooting Guide for Aqueous Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Issue: Precipitate forms when preparing an aqueous solution of this compound.

Potential Cause Troubleshooting Step Explanation
Incorrect form of this compound used. Verify that you are using the benzenesulfonate salt form of this compound for aqueous solutions.The free base form of this compound has lower expected aqueous solubility. For aqueous preparations, the salt form is recommended.
Solubility limit exceeded. Decrease the concentration of this compound in your solution.Every compound has a finite solubility in a given solvent. If you observe a precipitate, you have likely exceeded this limit.
Low temperature. Gently warm the solution while stirring. A water bath at 37°C is recommended.Solubility of many compounds increases with temperature. Gentle warming can help dissolve the compound. Do not boil the solution.
Slow dissolution rate. Increase the mixing time and/or use sonication.Some compounds, even if soluble, may take time to dissolve completely. Sonication can aid in the dissolution of fine particles.
pH of the solution. Adjust the pH of your aqueous buffer. For many amine-containing compounds, a slightly acidic pH can improve solubility.The ionization state of a compound can significantly affect its solubility. Experiment with a pH range to find the optimal condition.

Data Presentation: Solubility of this compound Forms

The following table summarizes the known and expected solubility of the different forms of this compound.

Form of this compound Solvent Reported/Expected Solubility Notes
Free Base DMSO~200 mg/mLHeating may be required for complete dissolution.
Free Base WaterLowQuantitative data is not readily available, but expect poor aqueous solubility.
Benzenesulfonate Salt WaterHigh (Estimated > 10 mg/mL)Based on the high solubility of sodium benzenesulfonate, the salt form is expected to be readily soluble in water.[3][4]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound Benzenesulfonate Salt

This protocol provides a general procedure for preparing a stock solution of this compound benzenesulfonate salt in an aqueous buffer.

Materials:

  • This compound benzenesulfonate salt

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile, conical tubes

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound benzenesulfonate salt in a sterile conical tube.

  • Adding the Solvent: Add a portion of the desired aqueous buffer to the tube.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • Assisted Dissolution (if necessary):

    • Heating: If the compound does not fully dissolve, place the tube in a water bath or on a heating block set to 37-40°C for 10-15 minutes. Intermittently vortex the tube.

    • Sonication: Alternatively, or in combination with heating, place the tube in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization: If required for your experiment, sterile-filter the solution using a 0.22 µm filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway DPP-4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_pancreas Pancreatic Beta-Cell cluster_liver Liver Food_Intake Food Intake GLP-1_Active Active GLP-1 Food_Intake->GLP-1_Active stimulates release of incretin hormones GIP_Active Active GIP Food_Intake->GIP_Active stimulates release of incretin hormones GLP-1_Inactive Inactive GLP-1 GLP-1_Active->GLP-1_Inactive GLP-1R GLP-1 Receptor GLP-1_Active->GLP-1R binds to Glucagon_Secretion Glucagon Secretion GLP-1_Active->Glucagon_Secretion inhibits GIP_Inactive Inactive GIP GIP_Active->GIP_Inactive GIP_Active->GLP-1R binds to DPP-4 DPP-4 Enzyme DPP-4->GLP-1_Active inactivates DPP-4->GIP_Active inactivates This compound This compound This compound->DPP-4 inhibits Insulin_Secretion Insulin Secretion GLP-1R->Insulin_Secretion stimulates Glucose_Production Hepatic Glucose Production Insulin_Secretion->Glucose_Production inhibits Glucagon_Secretion->Glucose_Production stimulates

Caption: DPP-4 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Solubility Testing

Solubility_Workflow Workflow for Determining Aqueous Solubility Start Start Weigh Weigh Compound Start->Weigh Add_Solvent Add Aqueous Buffer Weigh->Add_Solvent Mix Vortex/Sonicate Add_Solvent->Mix Observe Visually Inspect for Dissolution Mix->Observe Fully_Dissolved Compound Dissolved Observe->Fully_Dissolved Clear Solution Precipitate Precipitate Remains Observe->Precipitate Cloudy/Precipitate End End Fully_Dissolved->End Heat Gently Warm (37°C) Precipitate->Heat Adjust_pH Adjust pH Precipitate->Adjust_pH Heat->Observe Adjust_pH->Observe

Caption: A logical workflow for testing the aqueous solubility of this compound.

References

Technical Support Center: Optimizing TS-021 (AVZO-021/ARTS-021) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of TS-021 (also known as AVZO-021 or ARthis compound), a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary administration route in preclinical mouse models?

A1: this compound, also referred to as AVZO-021 or ARthis compound, is a potent and selective, orally bioavailable small molecule inhibitor of CDK2.[1] In preclinical xenograft models and in clinical trials, the primary and intended route of administration is oral.[1][2]

Q2: What are the key considerations before selecting an administration route for this compound in mice?

A2: The choice of administration route depends on the experimental goals. While oral administration is the clinically intended route, other routes may be considered for specific research questions:

  • Oral Gavage: Mimics the clinical route and is ideal for efficacy and pharmacokinetic studies assessing oral bioavailability.[1]

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is useful for determining intrinsic compound activity and for pharmacokinetic studies to calculate parameters like clearance and volume of distribution.

  • Intraperitoneal (IP): Offers a simpler alternative to IV for systemic administration, though absorption can be variable. It is often used in efficacy studies.

  • Subcutaneous (SC): Typically provides slower, more sustained absorption compared to IP or IV routes, which can be useful for maintaining steady plasma concentrations.

Q3: What pharmacokinetic data is available for this compound in mice?

A3: Preclinical pharmacokinetic studies in mice have been conducted for orally administered this compound. This data is crucial for designing effective dosing regimens.

Data Presentation: Pharmacokinetics of Oral this compound in Mice

ParameterValueUnitDosing RegimenSource
Dose 10mg/kgTwice Daily (BID)[1]
Cmax 1660ng/mLTwice Daily (BID)[1]
AUC 8040h·ng/mLTwice Daily (BID)[1]
Target Coverage ~9hours/day10 mg/kg BID[1]

Q4: How does this compound exert its anti-cancer activity?

A4: this compound is a selective inhibitor of CDK2. CDK2, in complex with Cyclin E, plays a critical role in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), which in turn blocks the cell from entering the S phase (DNA synthesis), leading to G1 cell cycle arrest and inhibition of tumor cell proliferation.[3][4][5] This mechanism is particularly effective in cancers with amplification of the CCNE1 gene, which encodes Cyclin E.[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the diagrams below.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F Free E2F pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 DNA_Synth DNA Synthesis CyclinE_CDK2->DNA_Synth Promotes E2F->CyclinE_CDK2 Upregulates Cyclin E TS021 This compound (AVZO-021) TS021->CyclinE_CDK2 Inhibits

Caption: Mechanism of action of this compound in the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Formulation Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Animal_Prep Acclimate and Weigh Mice Animal_Prep->Dose_Calc Administration Administer this compound via Selected Route Dose_Calc->Administration Restraint Properly Restrain Mouse Restraint->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Data_Collection Collect Samples (Blood, Tumor) Monitoring->Data_Collection Analysis PK/PD Analysis Data_Collection->Analysis

Caption: General experimental workflow for this compound administration in mice.

Troubleshooting Guides for Administration Routes

This section provides troubleshooting for common issues encountered during various administration routes.

Oral Gavage (Recommended Route for this compound)
IssuePossible CauseRecommended Action
Mouse struggles excessively Improper restraint; stress.Ensure a firm but gentle scruff that immobilizes the head and aligns the esophagus. Allow mice to habituate to handling for several days prior to the experiment.[6]
Fluid bubbles from nose/mouth Accidental entry into the trachea.STOP IMMEDIATELY. Tilt the mouse's head down to drain the fluid. Monitor closely for respiratory distress. If distress occurs, euthanize the animal. Do not re-dose for at least 24 hours.[7]
Resistance during needle insertion Incorrect angle; needle in trachea.Do not force the gavage needle. Withdraw slightly and gently re-advance, ensuring the needle slides along the roof of the mouth and down the esophagus.[7] The mouse should be able to swallow the tube.
High variability in results Inconsistent dosing technique; reflux.Standardize the procedure across all technicians. Ensure the dose volume does not exceed 10 mL/kg to minimize reflux.[7] Consider coating the gavage needle tip with a sucrose (B13894) solution to reduce stress and improve passage.[6]
Intravenous (IV) Tail Vein Injection
IssuePossible CauseRecommended Action
Vein is not visible Vasoconstriction.Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes to dilate the veins.[8]
Swelling or "bleb" forms at injection site Needle has gone through or is outside the vein (perivascular injection).Stop the injection immediately. Remove the needle and apply gentle pressure. Attempt the injection again at a site more proximal (closer to the body) to the original site.[9]
Blood flashes in hub, but cannot inject Needle is against the vessel wall or has clotted.Slightly retract and rotate the needle. If still blocked, remove and use a fresh needle for the next attempt.
Excessive bleeding after injection Improper withdrawal; insufficient pressure.Withdraw the needle slowly and apply firm but gentle pressure to the site with gauze for at least 30 seconds until bleeding stops.[10]
Intraperitoneal (IP) Injection
IssuePossible CauseRecommended Action
Colored fluid (yellow/green) aspirated into syringe Needle has punctured the bladder or intestines.Do not inject. Withdraw the needle and discard the syringe. Use a fresh preparation for a new injection attempt. Monitor the animal for signs of distress.[11]
Solution leaks from injection site Needle was too large; injection volume too high.Use the smallest appropriate needle gauge (25-27G for mice).[11] Ensure the injection volume is appropriate for the mouse's weight.
Mouse becomes hypoactive or shows signs of pain Irritating formulation; injection into an organ.Ensure the formulation pH is near neutral and warmed to room temperature before injection.[12] Always inject into the lower right abdominal quadrant to avoid the cecum and bladder.[13]
Subcutaneous (SC) Injection
IssuePossible CauseRecommended Action
Solution leaks back out of injection site Skin was not "tented" properly; injection was too shallow.Gently lift a fold of skin (tent) over the scruff or flank. Insert the needle at the base of the tent. After injecting, pause for a moment before withdrawing the needle to allow the tissue to close.[14]
Large, hard lump forms under the skin Injection volume too large for the site; irritating substance.Use a maximum volume of 1-2 mL for an adult mouse and consider splitting larger doses into multiple sites.[14] If the formulation is known to be an irritant, dilute it if possible.
Hematoma (bruise) forms A subcutaneous blood vessel was nicked.Apply gentle pressure. The hematoma should resolve on its own. If it is large or the animal shows distress, consult a veterinarian.[15]

Detailed Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on specific experimental design and institutional (IACUC) guidelines. Always use sterile techniques.

Oral Gavage
  • Preparation: Calculate the dose based on the most recent body weight. The recommended maximum volume is 10 mL/kg.[7] Select an appropriate size gavage needle (e.g., 20-22G for a 20-25g mouse) with a smooth, ball-shaped tip.[16]

  • Restraint: Scruff the mouse firmly, ensuring the head and body are in a straight vertical line to straighten the esophagus.[16]

  • Needle Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors. Guide it along the roof of the mouth toward the back of the throat.

  • Passage: Allow the mouse to swallow the needle as you gently advance it into the esophagus. There should be no resistance.[17]

  • Administration: Once the needle is in place, administer the substance slowly and steadily.

  • Withdrawal: Remove the needle in a smooth, straight motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 15 minutes.[17]

Intravenous (IV) Tail Vein Injection
  • Preparation: Warm the mouse's tail to induce vasodilation.[8] Place the mouse in a restraining device.

  • Vein Identification: Swab the tail with 70% ethanol (B145695) to clean the area and make the lateral tail veins more visible.

  • Needle Insertion: Using a small gauge needle (27-30G), insert it into the vein at a shallow angle, parallel to the tail, with the bevel facing up.[9]

  • Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Administration: Inject the solution slowly. If any swelling appears, stop immediately.[9]

  • Withdrawal: Remove the needle and apply gentle pressure to the site to prevent bleeding.

Intraperitoneal (IP) Injection
  • Preparation: Warm the injectate to room or body temperature.[13]

  • Restraint: Scruff the mouse and position it to expose the abdomen, tilting the head slightly downwards.

  • Site Identification: Locate the lower right quadrant of the abdomen.[13] This avoids the cecum on the left and the bladder in the midline.

  • Needle Insertion: Insert a 25-27G needle at a 30-40 degree angle.[18]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine, intestinal contents) or blood is aspirated.[11]

  • Administration: If aspiration is clear, inject the substance smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Subcutaneous (SC) Injection
  • Preparation: Prepare the syringe with the desired volume.

  • Restraint: Scruff the mouse to create a "tent" of loose skin over the shoulders/neck.[19]

  • Needle Insertion: Insert a 25-27G needle into the base of the skin tent, parallel to the spine.[15]

  • Aspiration: Gently pull back the plunger to check for blood (to ensure you haven't entered a vessel).[20]

  • Administration: Inject the solution to form a small bolus under the skin.

  • Withdrawal: Remove the needle and gently massage the area to help disperse the fluid.[21]

References

Troubleshooting unexpected results with TS-021

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TS-021, a selective CDK2 inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Question: We are observing lower than expected efficacy of this compound as a monotherapy in our cancer cell line model. What are the potential causes?

Answer:

Several factors could contribute to reduced efficacy. Consider the following:

  • CCNE1 Amplification Status: this compound has shown significant single-agent anti-tumor activity in preclinical models with CCNE1 amplification.[1] We recommend verifying the CCNE1 amplification status of your cell line.

  • Cell Cycle State: As a CDK2 inhibitor, the efficacy of this compound is dependent on the cell cycle. Ensure your cells are actively proliferating during the experiment.

  • Drug Concentration and Exposure: Review the dose-response curve for your specific cell line to ensure you are using an optimal concentration. Inadequate exposure time can also lead to reduced efficacy. The starting dose in the first-in-human study was 20 mg administered orally once daily.[2]

Question: We are seeing unexpected toxicity in our animal models even at lower doses. What could be the reason?

Answer:

While this compound is a selective CDK2 inhibitor, off-target effects or specific model sensitivities can lead to toxicity.[1]

  • Model-Specific Sensitivity: The specific genetic background of your animal model could lead to increased sensitivity to CDK2 inhibition.

  • Drug Metabolism: Differences in drug metabolism in your model compared to preclinical models used in development could lead to higher effective concentrations.

  • Combination Therapies: If used in combination with other agents, consider the possibility of synergistic toxicity.

Question: When using this compound in combination with a CDK4/6 inhibitor, we are not observing the expected synergistic effect in our CDK4/6i-resistant models. Why might this be?

Answer:

The synergy between this compound and CDK4/6 inhibitors is often linked to overcoming resistance mediated by CDK2 hyperactivation.[3]

  • Mechanism of Resistance: Confirm that the resistance mechanism in your cell line model is indeed driven by CDK2 hyperactivation, for example, through elevated Cyclin E expression.[3] Other resistance mechanisms may not be overcome by the addition of a CDK2 inhibitor.

  • Dosing Schedule: The timing and sequence of drug administration can be critical for achieving synergy. Consider optimizing the dosing schedule of this compound and the CDK4/6 inhibitor.

Data Summary

This compound Selectivity
TargetSelectivity vs. CDK1
CDK2>600-fold

Data from preclinical studies.[1]

Key Experimental Protocols

Cell Viability Assay to Determine IC50 of this compound
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

TS021_Mechanism_of_Action cluster_G1_S G1-S Phase Transition cluster_CDK2 CDK2 Activity CDK46 CDK4/6 pRB pRB CDK46->pRB phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRB->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2 CDK2 Progression Cell Cycle Progression CDK2->Progression promotes Resistance CDK4/6i Resistance (via CDK2 hyperactivation) CyclinE Cyclin E CyclinE->CDK2 activates TS021 This compound TS021->CDK2 inhibits

Caption: Mechanism of action of this compound in the cell cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result: Low Efficacy of this compound Check_CCNE1 Verify CCNE1 Amplification Status Start->Check_CCNE1 Check_Proliferation Assess Cell Proliferation Rate Check_CCNE1->Check_Proliferation Amplified Consider_Combination Consider Combination Therapy (e.g., with CDK4/6i) Check_CCNE1->Consider_Combination Not Amplified Optimize_Dose Optimize Dose and Exposure Time Check_Proliferation->Optimize_Dose Actively Proliferating Resolved Issue Resolved Check_Proliferation->Resolved Low Proliferation: Optimize Culture Conditions Optimize_Dose->Resolved Efficacy Improved

Caption: Troubleshooting workflow for low efficacy of this compound.

References

How to prevent TS-021 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of TS-021 to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor.[1][2] Its primary mechanism of action is to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and helps maintain glucose homeostasis.[3][4] This makes it a compound of interest for research in type 2 diabetes and other metabolic disorders.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

Storage ConditionTemperature RangeDurationAdditional Notes
Short-Term 0 - 4 °CDays to WeeksKeep the compound dry and protected from light.[5]
Long-Term -20 °CMonths to YearsEnsure the container is tightly sealed to prevent moisture absorption.[5]

It is important to note that this compound is generally stable for several weeks at ambient temperature, which covers typical shipping durations.[5]

Q3: I am preparing a stock solution of this compound. What solvent should I use and how should I store the solution?

This compound is soluble in DMSO.[5] For long-term storage of stock solutions, it is recommended to store them at -20°C. For short-term storage (days to weeks), aliquots can be kept at 0 - 4°C.[5] Avoid repeated freeze-thaw cycles, as this can contribute to degradation. It is best practice to prepare smaller aliquots of your stock solution for daily or frequent use.

Q4: What are the likely causes of this compound degradation in an experimental setting?

While specific degradation pathways for this compound are not extensively published, based on the general principles of drug stability and forced degradation studies for similar pharmaceutical compounds, the following conditions could potentially lead to its degradation:

  • Extreme pH: Both highly acidic and highly basic conditions can lead to the hydrolysis of the molecule.

  • Oxidation: Exposure to oxidizing agents can cause chemical modification.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • High Temperatures: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q5: How can I assess the stability of this compound in my specific experimental buffer?

To ensure that this compound is stable in your experimental buffer, you can perform a small-scale stability study. This can be done by preparing a solution of this compound in your buffer and analyzing it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (e.g., temperature). The concentration of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stable compound will show minimal to no decrease in concentration over the tested period.

Experimental Protocols

Protocol 1: General Procedure for In Vitro DPP-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DPP-4.

  • Materials:

    • This compound

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-4 enzyme to each well.

    • Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Initiate the reaction by adding the DPP-4 substrate to each well.

    • Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration.

Visualizations

Diagram 1: DPP-4 Inhibition and GLP-1 Signaling Pathway

DPP-4 Inhibition Pathway Ingestion Nutrient Ingestion L_Cell Intestinal L-Cells Ingestion->L_Cell stimulates GLP1_active Active GLP-1 L_Cell->GLP1_active secretes GLP1_inactive Inactive GLP-1 DPP4 DPP-4 Enzyme GLP1_active->DPP4 substrate for Pancreas Pancreatic β-cells GLP1_active->Pancreas activates DPP4->GLP1_inactive degrades to TS021 This compound TS021->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of this compound action on the DPP-4/GLP-1 signaling pathway.

Diagram 2: Experimental Workflow for Preventing this compound Degradation

Experimental Workflow Start Start Storage Store this compound (-20°C, dark, dry) Start->Storage Stock_Prep Prepare Stock Solution (DMSO, aliquot) Storage->Stock_Prep Working_Sol Prepare Working Solution (in experimental buffer) Stock_Prep->Working_Sol Check_Stability Consider Stability Check (e.g., HPLC at t=0, t=x) Working_Sol->Check_Stability Experiment Perform Experiment Check_Stability->Experiment If stable Data_Analysis Analyze Data Experiment->Data_Analysis End End Data_Analysis->End

Caption: Recommended workflow to minimize this compound degradation during experiments.

References

Technical Support Center: Optimizing TS-021 Concentration for Primary Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TS-021, a selective CDK2 inhibitor, in primary cell assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AVZO-021, is a potent and highly selective, orally available inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle and the initiation of DNA synthesis.[4][5][6][7] By selectively inhibiting CDK2, this compound can lead to cell cycle arrest and inhibit the proliferation of cancer cells where CDK2 activity is dysregulated.[1] Preclinical studies have shown that AVZO-021 has nanomolar potency against CDK2 and demonstrates anti-cancer activity in various cancer models.[1][3]

Q2: What is a recommended starting concentration for this compound in primary cell assays?

A definitive starting concentration for this compound in every primary cell type cannot be provided due to the inherent variability of primary cells.[8] However, based on its nanomolar potency in preclinical studies, a sensible approach is to perform a dose-response experiment.[1] A broad concentration range, starting from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM), is recommended to determine the optimal concentration for your specific primary cell type and experimental endpoint.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration should effectively inhibit the target (CDK2) without inducing significant cytotoxicity. This can be determined by performing two parallel assays: a functional assay to measure the desired biological effect and a cytotoxicity assay to assess cell viability.

  • Functional Assay: This assay will depend on your research question. Examples include measuring the inhibition of cell proliferation (e.g., via BrdU or EdU incorporation assays), or assessing downstream effects of CDK2 inhibition, such as changes in protein phosphorylation (e.g., Rb phosphorylation) via Western blot.

  • Cytotoxicity Assay: It is crucial to assess the impact of this compound on the viability of your primary cells. Common assays include MTT, MTS, or CellTiter-Glo®, which measure metabolic activity, or trypan blue exclusion for direct cell counting.

The ideal concentration of this compound will be the one that gives a maximal biological response in your functional assay with minimal impact on cell viability.

Q4: What are common issues when working with small molecule inhibitors like this compound in primary cells?

Primary cells can be more sensitive and challenging to work with compared to immortalized cell lines.[8][9] Common issues include:

  • Cytotoxicity: Primary cells may be more susceptible to drug-induced toxicity.

  • Variability: There can be significant donor-to-donor variability in the response of primary cells.

  • Limited Lifespan: Primary cells have a finite lifespan in culture, which can limit the duration of experiments.[8][9]

  • Slower Growth Rate: Primary cells often proliferate more slowly than cell lines, which may affect the timing of drug treatment and endpoint analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered when adjusting this compound concentration in primary cell assays.

Problem Possible Cause Recommended Solution
High variability in results between experiments. Inconsistent cell health or passage number. Donor-to-donor variability in primary cells. Pipetting errors.Use cells with a consistent passage number. If possible, use cells from the same donor for a set of experiments. Ensure accurate and consistent pipetting techniques.
No observable effect of this compound, even at high concentrations. Poor cell permeability of the compound. The compound is unstable in the culture medium. The target (CDK2) is not critical for the measured endpoint in your specific primary cells.Consider using a different solvent or formulation to improve solubility and permeability. Refresh the media with a new dose of this compound every 24-48 hours. Confirm the expression and activity of CDK2 in your primary cells and consider alternative functional readouts.
Significant cell death observed even at low concentrations. The primary cells are highly sensitive to this compound. The solvent (e.g., DMSO) is at a toxic concentration.Perform a more granular dose-response curve at lower concentrations to identify a non-toxic range. Ensure the final solvent concentration is consistent across all conditions and as low as possible (ideally ≤ 0.1%).
Inconsistent results in Western blots for downstream targets. Poor antibody quality. Suboptimal protein extraction or sample handling.Use validated antibodies specific for the target protein and its phosphorylated form. Ensure proper lysis buffer and protease/phosphatase inhibitors are used during protein extraction.

Experimental Protocols

Dose-Response and Cytotoxicity Assay

This protocol outlines a general workflow to determine the optimal concentration of this compound for your primary cell experiments.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Reagents for your chosen functional assay (e.g., BrdU or EdU proliferation assay kit)

  • Reagents for your chosen cytotoxicity assay (e.g., MTT or CellTiter-Glo®)

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. A common approach is to prepare 2x concentrated stocks of your desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Functional Assay: Following the manufacturer's instructions for your chosen assay (e.g., add BrdU/EdU and perform the detection steps).

    • Cytotoxicity Assay: In a parallel plate, perform your chosen viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • For the functional assay, plot the response (e.g., percentage of proliferating cells) against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of the maximal response).

    • For the cytotoxicity assay, plot cell viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cell death).

    • The optimal concentration range for your experiments will be below the CC50 and around the IC50 for your desired functional effect.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene activates Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E Cyclin_E_CDK2 Cyclin E / CDK2 (Active) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 (Active) CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes Cyclin_A Cyclin A S_Phase_Entry->Cyclin_A induces expression TS_021 This compound (AVZO-021) TS_021->CDK2 inhibits p21_p27 p21 / p27 (CKIs) p21_p27->Cyclin_E_CDK2 inhibits p21_p27->Cyclin_A_CDK2 inhibits Cyclin_A->Cyclin_A_CDK2 S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression drives

Caption: Role of this compound in the CDK2 signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Workflow for this compound Concentration Optimization start Start seed_cells Seed Primary Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound (including vehicle control) seed_cells->prepare_dilutions treat_cells Treat Cells with this compound for desired duration (e.g., 24-72h) prepare_dilutions->treat_cells perform_assays Perform Parallel Assays treat_cells->perform_assays functional_assay Functional Assay (e.g., Proliferation) perform_assays->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) perform_assays->cytotoxicity_assay data_analysis Data Analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis determine_ic50 Determine IC50 from Functional Assay Data data_analysis->determine_ic50 determine_cc50 Determine CC50 from Cytotoxicity Data data_analysis->determine_cc50 select_optimal_conc Select Optimal Concentration (IC50 < Concentration < CC50) determine_ic50->select_optimal_conc determine_cc50->select_optimal_conc end End select_optimal_conc->end

Caption: Optimizing this compound concentration workflow.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic Troubleshooting Logic for this compound Assays start Experiment Performed no_effect No Effect of this compound? start->no_effect high_toxicity High Cell Toxicity? start->high_toxicity high_variability High Variability? start->high_variability no_effect->high_toxicity increase_conc Increase Concentration &/or Incubation Time no_effect->increase_conc Yes check_stability Check Compound Stability (refresh media) no_effect->check_stability Yes validate_target Validate CDK2 Expression & Pathway Relevance no_effect->validate_target Yes high_toxicity->high_variability decrease_conc Decrease Concentration high_toxicity->decrease_conc Yes check_solvent Check Solvent Toxicity high_toxicity->check_solvent Yes standardize_protocol Standardize Cell Seeding & Pipetting high_variability->standardize_protocol Yes use_same_donor Use Cells from Same Donor if Possible high_variability->use_same_donor Yes end Optimized Results increase_conc->end check_stability->end validate_target->end decrease_conc->end check_solvent->end standardize_protocol->end use_same_donor->end

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: TS-021 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with TS-021, a glutaminyl cyclase (QC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of glutaminyl cyclase (QC). QC is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine residues on peptides and proteins. By inhibiting QC, this compound can modulate the biological activity of various chemokines and other signaling molecules involved in inflammatory processes.

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro assays, this compound can be dissolved in DMSO. For in vivo studies, the vehicle will depend on the specific animal model and route of administration. A common starting point is a formulation of saline, DMSO, and a solubilizing agent like Tween 80, but this should be optimized for your specific experimental conditions.

Q3: What is the expected potency (IC50) of this compound?

A3: The IC50 of this compound will vary depending on the specific assay conditions, including substrate concentration, enzyme concentration, and incubation time. It is crucial to determine the IC50 under your laboratory's specific experimental setup. As a reference, similar QC inhibitors have shown potency in the nanomolar to low micromolar range.

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays

Issue 1: High variability in IC50 determination.

  • Possible Cause 1: Substrate Concentration. The concentration of the substrate (e.g., H-Gln-AMC or H-Gln-βNA) can significantly impact the apparent IC50 value. If the substrate concentration is too high relative to the Michaelis constant (Km), a higher concentration of the inhibitor will be required to achieve 50% inhibition.

  • Troubleshooting Steps:

    • Determine the Km of your QC enzyme with the chosen substrate under your assay conditions.

    • Run the inhibition assay with a substrate concentration at or below the Km.

    • Ensure consistent and accurate pipetting of the substrate and inhibitor.

  • Possible Cause 2: Enzyme Activity. The activity of the QC enzyme may vary between batches or with storage time.

  • Troubleshooting Steps:

    • Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.

    • Perform a standard activity assay with each new batch of enzyme to ensure consistency.

    • Include a positive control inhibitor with a known IC50 in every experiment to monitor for shifts in enzyme activity.

Issue 2: No inhibition observed at expected concentrations.

  • Possible Cause 1: Incorrect Assay Conditions. The pH and temperature of the assay buffer can affect both enzyme activity and inhibitor binding.

  • Troubleshooting Steps:

    • Verify that the pH of your assay buffer is optimal for QC activity (typically around pH 7.5-8.5).

    • Ensure the incubation temperature is appropriate (e.g., 30°C or 37°C) and consistent across all wells.[1]

  • Possible Cause 2: Inhibitor Precipitation. this compound may precipitate out of solution at higher concentrations, especially in aqueous buffers.

  • Troubleshooting Steps:

    • Visually inspect the wells for any signs of precipitation.

    • Determine the solubility of this compound in your assay buffer.

    • If solubility is an issue, consider adjusting the DMSO concentration in the final assay volume (typically keeping it below 1%).

Cell-Based Assays

Issue 3: Inconsistent effects on chemokine signaling.

  • Possible Cause 1: Cell Passage Number. The expression of QC and relevant chemokine receptors may change with increasing cell passage number.

  • Troubleshooting Steps:

    • Use cells within a consistent and defined passage number range for all experiments.

    • Regularly perform quality control checks, such as mycoplasma testing and receptor expression analysis.

  • Possible Cause 2: Presence of Serum. Components in fetal bovine serum (FBS) or other sera can bind to this compound, reducing its effective concentration.

  • Troubleshooting Steps:

    • Consider reducing the serum concentration or using a serum-free medium during the this compound treatment period.

    • If serum is required, ensure the concentration is consistent across all experiments and account for potential protein binding effects.

Experimental Protocols

Protocol 1: Fluorometric QC Inhibition Assay

This protocol is adapted from a general method for determining QC activity.[2]

  • Reagents:

    • QC enzyme

    • Substrate: H-Gln-AMC (L-Glutaminyl-4-methylcoumaryl-7-amide)

    • Assay Buffer: 50 mM HEPES, pH 7.5

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of each this compound dilution or vehicle (DMSO) to the wells of the microplate.

    • Add 40 µL of QC enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of H-Gln-AMC substrate solution (at a concentration at or below Km).

    • Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 30°C for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Summary for In Vitro Assays

IssuePossible CauseRecommended Action
High variability in IC50Substrate ConcentrationDetermine enzyme Km and use substrate at or below this concentration.
High variability in IC50Enzyme ActivityAliquot enzyme, avoid freeze-thaw cycles, and use a positive control inhibitor.
No inhibition observedIncorrect Assay ConditionsVerify optimal pH and temperature of the assay buffer.
No inhibition observedInhibitor PrecipitationCheck solubility of this compound in assay buffer and keep final DMSO concentration low.

Visualizations

experimental_workflow Figure 1. General Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare QC Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Start Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot Data & Determine IC50 calc_rate->plot_data troubleshooting_logic Figure 2. Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_reagents Verify Reagent Stability & Concentration start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_issue Reagent Issue Identified (e.g., Enzyme Inactivity) check_reagents->reagent_issue No check_conditions Confirm Assay Conditions (pH, Temp) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_issue Condition Issue Identified (e.g., Incorrect pH) check_conditions->conditions_issue No check_protocol Review Protocol Execution protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Protocol Deviation Identified (e.g., Pipetting Error) check_protocol->protocol_issue No reagent_ok->check_conditions end Re-run Experiment reagent_issue->end conditions_ok->check_protocol conditions_issue->end protocol_ok->end protocol_issue->end

References

Technical Support Center: Minimizing Off-Target Effects of TS-021

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the specific molecule "TS-021" is not definitively established in publicly available literature. The following technical support guide provides a comprehensive framework for minimizing off-target effects of a hypothetical small molecule inhibitor, referred to as this compound. Researchers should substitute the specific target and pathway information relevant to their this compound.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation with small molecule inhibitors and to provide strategies for mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Poor clinical translatability: Promising preclinical results may not be replicated in clinical trials if the observed efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[1]

Q2: How can I determine if the phenotype I observe is a result of an on-target or off-target effect of this compound?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This can include:

  • Using a structurally related but inactive control compound: This helps to ensure that the observed effects are not due to the chemical scaffold of this compound itself.

  • Performing dose-response experiments: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may become more apparent at higher concentrations.[1]

  • Employing genetic approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target can help verify that the observed phenotype is dependent on the target protein.[1][2] If the phenotype persists after target depletion, it is likely due to an off-target effect.

  • Utilizing orthogonal inhibitors: Confirming the phenotype with a different, structurally unrelated inhibitor that targets the same protein can provide strong evidence for an on-target effect.

Q3: What initial steps can I take to minimize off-target effects in my experiments with this compound?

A3: Proactive measures can be taken to reduce the likelihood of off-target effects:

  • Determine the lowest effective concentration: Titrate this compound to identify the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[1]

  • Consult selectivity profiling data: If available, review data from kinase or other protein family-wide screening panels to understand the selectivity profile of this compound.

  • Ensure appropriate experimental controls: Always include vehicle controls (e.g., DMSO) and, if possible, a known selective inhibitor for the target as a positive control.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins.[1]1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR. 2. If an off-target is suspected, assess its expression level as well.
High cellular toxicity at concentrations required for on-target effect. The therapeutic window is narrow due to off-target effects.1. Perform a comprehensive dose-response curve to determine the IC50 for the on-target effect and the concentration at which toxicity is observed. 2. Consider using a more selective inhibitor if available. 3. Investigate potential off-targets that could be mediating the toxic effects.
Phenotype does not correlate with knockdown of the intended target. The observed effect is likely due to one or more off-targets.1. Utilize computational tools to predict potential off-targets of this compound.[3] 2. Perform a broad kinase selectivity screen to experimentally identify off-targets. 3. Validate suspected off-targets using techniques like the Cellular Thermal Shift Assay (CETSA).[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of a hypothetical this compound against a panel of kinases to identify both on-target and potential off-target interactions.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Target Kinase A (On-Target) 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C80060%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]

  • Signal Detection: Add a detection reagent that measures kinase activity (e.g., based on ADP production or substrate phosphorylation).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor target_kinase Target Kinase A receptor->target_kinase Activates downstream1 Downstream Effector 1 target_kinase->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 phenotype Cellular Phenotype (e.g., Proliferation) downstream2->phenotype ts021 This compound ts021->target_kinase Inhibits off_target Off-Target Kinase B ts021->off_target Inhibits (weaker) off_target_phenotype Off-Target Effect (e.g., Toxicity) off_target->off_target_phenotype cluster_workflow Experimental Workflow for Off-Target Validation start Observe Phenotype with this compound inactive_control Test Inactive Analog Control start->inactive_control dose_response Perform Dose-Response Curve start->dose_response genetic_knockdown Target Knockdown (siRNA/CRISPR) start->genetic_knockdown phenotype_persists Phenotype Persists? genetic_knockdown->phenotype_persists on_target Conclusion: On-Target Effect phenotype_persists->on_target No off_target Conclusion: Off-Target Effect phenotype_persists->off_target Yes profiling Perform Kinase/Proteome Profiling off_target->profiling cetsa Validate Hits with CETSA profiling->cetsa cluster_logic Decision-Making for Minimizing Off-Target Effects concentration High this compound Concentration off_target_risk Increased Risk of Off-Target Effects concentration->off_target_risk selectivity Poor Compound Selectivity selectivity->off_target_risk low_conc Use Lowest Effective Concentration off_target_risk->low_conc selective_inhibitor Use More Selective Inhibitor off_target_risk->selective_inhibitor validation Perform Rigorous Off-Target Validation off_target_risk->validation reduced_risk Reduced Risk of Off-Target Effects low_conc->reduced_risk selective_inhibitor->reduced_risk validation->reduced_risk

References

TS-021 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a template for a technical support center. As no publicly available data was found for a compound designated "TS-021," this guide uses a hypothetical substance to illustrate the structure and content of the requested resource. Researchers and scientists should replace the placeholder data and information with their own experimental results for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a desiccated environment. When stored as a solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: How stable is this compound in different solvents?

A2: this compound exhibits good stability in DMSO and ethanol. However, prolonged storage in aqueous solutions at room temperature is not recommended due to potential hydrolysis. For detailed stability data in various solvents, please refer to the data tables below.

Q3: Can I store this compound solutions at 4°C?

A3: Short-term storage of this compound solutions at 4°C for up to 48 hours is acceptable for immediate experimental use. For storage longer than 48 hours, it is highly recommended to store aliquots at -80°C to maintain compound integrity.

Q4: How many freeze-thaw cycles can a solution of this compound undergo without significant degradation?

A4: We recommend minimizing freeze-thaw cycles. Our internal studies indicate that up to three freeze-thaw cycles do not result in significant degradation of this compound in DMSO. However, for sensitive assays, it is best practice to use freshly prepared solutions or single-use aliquots.

Troubleshooting Guide

Q1: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be a stability issue?

A1: Yes, diminished activity can be a sign of compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that your stock solutions and aliquots have been stored at the recommended temperature and protected from light.

  • Freeze-Thaw Cycles: If you have subjected your stock to multiple freeze-thaw cycles, consider preparing fresh aliquots from a new stock.

  • Working Solution Stability: Assess the stability of this compound in your final assay buffer and at the experimental temperature. It is possible the compound is degrading over the course of your experiment.

Q2: I have noticed a color change in my this compound stock solution. What should I do?

A2: A change in color can indicate degradation or contamination. Do not use the solution. Discard it and prepare a fresh solution from a new stock of lyophilized powder. Ensure that the solvent used is of high purity and free of contaminants.

Q3: My this compound is not fully dissolving in the recommended solvent. What could be the problem?

A3: Incomplete dissolution can be due to several factors:

  • Incorrect Solvent: Double-check that you are using the recommended solvent at the correct concentration.

  • Low Temperature: Ensure the solvent is at room temperature before attempting to dissolve the compound.

  • Compound Purity: If the issue persists, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis.

Stability and Storage Data

Table 1: Long-Term Storage Stability of Lyophilized this compound

Storage TemperatureTime PointPurity (%) by HPLC
-80°C12 months>99%
-20°C12 months99%
4°C12 months95%
Room Temperature12 months85%

Table 2: Freeze-Thaw Stability of this compound in DMSO (10 mM)

Number of Freeze-Thaw CyclesPurity (%) by HPLC
1>99%
399%
597%

Table 3: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C

Time PointPurity (%) by HPLC
0 hours>99%
6 hours98%
12 hours95%
24 hours90%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Prepare a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the test sample of this compound to a final concentration within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Integrate the peak area of the main compound and any degradation products. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

Signaling_Pathway This compound This compound Receptor A Receptor A This compound->Receptor A Binds Kinase B Kinase B Receptor A->Kinase B Activates Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Regulates

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Stock Solution Stock Solution Aliquots Aliquots Stock Solution->Aliquots Incubation Incubation Aliquots->Incubation Stress Conditions HPLC HPLC Incubation->HPLC Data Analysis Data Analysis HPLC->Data Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Low Activity Low Activity Check Storage Check Storage Low Activity->Check Storage Possible Degradation Fresh Aliquot Fresh Aliquot Check Storage->Fresh Aliquot Improper Storage Assay Control Assay Control Check Storage->Assay Control Proper Storage

Caption: Troubleshooting logic for low bioactivity.

Technical Support Center: Enhancing In Vivo Bioavailability of TS-021

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the dipeptidyl peptidase 4 (DPP-4) inhibitor, TS-021. Given that new chemical entities often present solubility and permeability challenges, this guide offers strategies to overcome these hurdles and ensure adequate systemic exposure in preclinical studies.

Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with compounds like this compound, which may exhibit poor aqueous solubility.

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rodent model. What could be the cause and how can we address it?

A1: Low and variable oral bioavailability is often a result of poor aqueous solubility and/or low dissolution rate in the gastrointestinal tract. Another contributing factor could be significant first-pass metabolism.

Initial Troubleshooting Steps:

  • Physicochemical Characterization: If not already done, characterize the fundamental properties of this compound. Key parameters include aqueous solubility at different pH values, pKa, and LogP. This will help determine if it falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of the this compound powder. Different polymorphs can have significantly different solubilities and dissolution rates.

  • Simple Formulation Adjustment:

    • pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can enhance solubility. For a weakly basic compound, an acidic vehicle can be beneficial, while a basic vehicle can help solubilize a weakly acidic compound.

    • Co-solvents: Employing a co-solvent system can increase the solubility of hydrophobic compounds. Common co-solvents for preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.

Q2: We tried a simple suspension of this compound for oral gavage, but the results were not reproducible. What formulation strategies can we explore next?

A2: Simple suspensions of poorly soluble compounds often suffer from particle agglomeration and settling, leading to inconsistent dosing and absorption. Moving to more advanced formulation strategies is recommended. The choice of strategy will depend on the physicochemical properties of this compound and the desired pharmacokinetic profile.

Recommended Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state can significantly improve its solubility and dissolution rate.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.

  • Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when formulating a poorly soluble compound like this compound for in vivo studies?

A1: The first and most critical step is to conduct a thorough pre-formulation assessment. This involves determining the compound's physicochemical properties to understand the root cause of poor bioavailability.

Key Pre-formulation Parameters:

ParameterImportance for Bioavailability Enhancement
Aqueous Solubility Determines the maximum concentration that can be dissolved in the gut. Low solubility is a primary reason for poor absorption.
pKa Identifies ionizable groups and predicts how solubility will change with pH in different segments of the GI tract.
LogP / LogD Indicates the lipophilicity of the compound, which influences its permeability across the intestinal membrane and its suitability for lipid-based formulations.
Melting Point A high melting point often correlates with low solubility due to strong crystal lattice energy.
Solid Form (Crystalline vs. Amorphous) The amorphous form is generally more soluble than the crystalline form. Identifying the presence of polymorphs is also crucial.

Q2: What are the advantages and disadvantages of common bioavailability enhancement techniques?

A2: Each technique has its own set of pros and cons. The following table summarizes some of the most common approaches.

Enhancement TechniqueAdvantagesDisadvantages
Micronization/Nanonization Increases dissolution rate; applicable to a wide range of drugs.Can lead to particle aggregation; may not be sufficient for very insoluble compounds.
Amorphous Solid Dispersions Significantly increases apparent solubility and dissolution rate.[1]Formulations can be physically unstable and revert to the crystalline form; requires specialized manufacturing processes.
Lipid-Based Formulations Enhances absorption of lipophilic drugs; can bypass first-pass metabolism.Potential for in vivo variability depending on food effects; requires careful selection of lipids and surfactants.
Cyclodextrin Complexation Increases aqueous solubility; can improve stability.[1]Limited by the stoichiometry of the complex; can be expensive for large-scale production.
Salt Formation Simple and cost-effective way to increase solubility and dissolution rate for ionizable drugs.Not applicable to neutral compounds; risk of conversion back to the free acid or base form in the GI tract.

Q3: How do I choose the right vehicle for my in vivo study?

A3: The choice of vehicle depends on the formulation strategy and the route of administration. For early-stage preclinical studies, simple and well-characterized vehicles are preferred.

Common Vehicles for Oral Administration in Rodents:

VehicleUsed ForConsiderations
Water or Saline Soluble compounds or simple suspensions.May not be suitable for hydrophobic compounds.
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) Suspensions.Helps to keep particles suspended, but does not improve solubility.
PEG 400 in Water Solutions (co-solvent).Can improve solubility but high concentrations may have physiological effects.
Corn Oil / Sesame Oil Lipid-based solutions or suspensions.Suitable for highly lipophilic compounds.

Experimental Protocols

The following are example protocols for preparing different types of formulations to enhance the bioavailability of a model compound like this compound.

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.

  • Materials:

    • This compound

    • Stabilizer (e.g., Poloxamer 188 or Soluplus®)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • Purified water

    • High-energy bead mill

  • Procedure:

    • Prepare a 2% (w/v) solution of the stabilizer in purified water.

    • Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.

    • Periodically sample the suspension and measure the particle size using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of this compound with a polymer to improve its solubility and dissolution rate.

  • Materials:

    • This compound

    • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

    • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

    • Rotary evaporator

  • Procedure:

    • Dissolve both this compound and the polymer in the organic solvent in a specific ratio (e.g., 1:3 drug-to-polymer ratio).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Visualizations

Diagram 1: General Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vitro & In Vivo Testing A Poor In Vivo Exposure of this compound B Physicochemical & Solid-State Characterization A->B C Select Enhancement Strategy B->C D Particle Size Reduction (Nanosuspension) C->D High Melting Point E Amorphous Solid Dispersion C->E High LogP F Lipid-Based Formulation C->F Lipophilic G Complexation (Cyclodextrin) C->G Poor Solubility H Formulation & In Vitro Dissolution Testing D->H E->H F->H G->H I In Vivo Pharmacokinetic Study in Animal Model H->I J Optimized Bioavailability I->J

Caption: A workflow for selecting and testing bioavailability enhancement strategies.

Diagram 2: Decision Tree for Formulation Selection

G Start This compound with Poor Oral Bioavailability IsIonizable Is the compound ionizable (pKa)? Start->IsIonizable SaltFormation Consider Salt Formation or pH adjustment IsIonizable->SaltFormation Yes IsLipophilic LogP > 3? IsIonizable->IsLipophilic No LipidFormulation Lipid-Based Formulation (e.g., SMEDDS) IsLipophilic->LipidFormulation Yes IsThermallyStable Is it thermally stable? IsLipophilic->IsThermallyStable No SolidDispersion Amorphous Solid Dispersion (e.g., Hot Melt Extrusion) IsThermallyStable->SolidDispersion Yes Nanosuspension Nanosuspension or Co-crystallization IsThermallyStable->Nanosuspension No

Caption: A decision tree to guide formulation strategy based on physicochemical properties.

References

Validation & Comparative

A Comparative Analysis of TS-021 (Teneligliptin) and Other DPP-4 Inhibitors for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor TS-021, also known as Teneligliptin (B1682743), against other prominent DPP-4 inhibitors: sitagliptin (B1680988), vildagliptin, saxagliptin, and linagliptin. This document is intended to serve as a resource for researchers and professionals in the field of drug development for type 2 diabetes mellitus (T2DM).

Executive Summary

Dipeptidyl peptidase-4 inhibitors are a class of oral hypoglycemic agents that improve glycemic control by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] this compound (Teneligliptin) is a potent and selective DPP-4 inhibitor.[3][4] Comparative studies have shown that Teneligliptin exhibits comparable efficacy in reducing HbA1c and plasma glucose levels to other widely used DPP-4 inhibitors.[5][6][7][8][9] This guide will delve into the quantitative comparisons of their inhibitory potency, selectivity, pharmacokinetic profiles, and the methodologies behind these assessments.

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by blocking the enzymatic activity of DPP-4. This enzyme is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[1] This mechanism ultimately leads to improved glycemic control.

cluster_0 Incretin Effect cluster_1 DPP-4 Inhibition cluster_2 Glycemic Control Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP GLP-1 & GIP (Active Incretins) Intestine->GLP-1 & GIP release DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP->DPP-4 Enzyme substrate for Pancreas Pancreas GLP-1 & GIP->Pancreas acts on Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to This compound (Teneligliptin) & Other DPP-4is This compound & Other DPP-4 Inhibitors This compound (Teneligliptin) & Other DPP-4is->DPP-4 Enzyme inhibits Insulin Release ↑ Insulin Release (Glucose-dependent) Pancreas->Insulin Release Glucagon Release ↓ Glucagon Release Pancreas->Glucagon Release Lower Blood Glucose ↓ Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release->Lower Blood Glucose cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents: - Inhibitor Dilutions - DPP-4 Enzyme Solution - Substrate Solution Plate Setup Set up 96-well plate: - Inhibitor Wells - Control Wells - Background Wells Prepare Reagents->Plate Setup Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Reaction Initiation Add Substrate to all wells Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Fluorescence Reading Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence Reading Calculate Inhibition Calculate % Inhibition Fluorescence Reading->Calculate Inhibition Plot Data Plot % Inhibition vs. [Inhibitor] Calculate Inhibition->Plot Data Determine IC50 Determine IC50 value Plot Data->Determine IC50

References

Validating the Anti-Diabetic Effects of TS-021: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-diabetic effects of TS-021, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, with other established anti-diabetic agents. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical data to inform further research and development.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound and comparator drugs. It is important to note that the experimental models and conditions may vary between studies, which should be taken into consideration when comparing the results directly.

Table 1: Effects on Glycemic Control in Diabetic Mouse Models

Compound/Drug ClassAnimal ModelDuration of TreatmentChange in Glycosylated Hemoglobin (HbA1c)Improvement in Glucose Tolerance (OGTT)Reference
This compound HFD-STZ induced diabetic mice5 weeksSignificantly loweredSignificant improvement[1]
Metformin (B114582) HFD-STZ induced diabetic mice5 weeksNo significant change aloneSignificant improvement[1]
This compound + Metformin HFD-STZ induced diabetic mice5 weeksSignificantly loweredSignificant improvement[1]
Sitagliptin (DPP-4i) High-Fat/streptozotocin mice10 weeksSustained reductionSignificant reduction in glucose intolerance[2]
Linagliptin (B1675411) (DPP-4i) Non-obese diabetic (NOD) mice60 daysNot ReportedNot Reported[3]
Saxagliptin (DPP-4i) Streptozotocin-induced diabetic mice5 weeksNot ReportedImproved[4]
Vildagliptin (DPP-4i) db/db mice4 weeksNot ReportedImproved[5]
Liraglutide (GLP-1 RA) Alloxan-induced diabetic mice30 daysNot ReportedImproved[6][7]

HFD-STZ: High-Fat Diet and Streptozotocin; OGTT: Oral Glucose Tolerance Test; DPP-4i: Dipeptidyl Peptidase-4 inhibitor; GLP-1 RA: Glucagon-like peptide-1 Receptor Agonist.

Table 2: Effects on Pancreatic β-Cell Mass and Incretin Hormones in Diabetic Mouse Models

Compound/Drug ClassAnimal ModelDuration of TreatmentChange in Pancreatic β-Cell MassChange in Active GLP-1 LevelsReference
This compound HFD-STZ induced diabetic mice5 weeksIncreased insulin-positive area to 35.3% (from 32.3% in vehicle)Significantly increased[1]
Metformin HFD-STZ induced diabetic mice5 weeksInsulin-positive area of 30.6%No significant change alone[1]
This compound + Metformin HFD-STZ induced diabetic mice5 weeksSynergistically increased insulin-positive area to 51.1%Significantly increased[1]
Sitagliptin (DPP-4i) High-Fat/streptozotocin mice10 weeksIncreasedNot Reported[2]
Linagliptin (DPP-4i) Non-obese diabetic (NOD) mice60 daysGreater total β-cell mass in non-diabetic treated miceNot Reported[3]
Liraglutide (GLP-1 RA) Alloxan-induced diabetic mice30 days2-fold higher mass of pancreatic β-cellsNot Applicable (is a GLP-1 RA)[6][7]
Metformin High-fat diet-fed mice8 weeksSuppressed compensatory hyperplasiaNot Reported[8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key experiments used to assess anti-diabetic effects in preclinical models.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[10]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Immunohistochemical Analysis of Pancreatic β-Cell Mass
  • Tissue Preparation: The pancreas is dissected, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning: Serial sections of the pancreas are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target antigens.

  • Immunostaining:

    • Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody: Sections are incubated with a primary antibody against insulin (B600854) to identify β-cells. For co-localization studies, antibodies against other markers like glucagon (B607659) (for α-cells) or Ki67 (for proliferation) can be used.

    • Secondary Antibody: A labeled secondary antibody that binds to the primary antibody is applied.

    • Detection: A chromogenic or fluorescent substrate is used to visualize the antibody-antigen complex.

  • Counterstaining: The sections are counterstained with a nuclear stain like hematoxylin (B73222) or DAPI.

  • Imaging and Analysis: The stained sections are imaged using a microscope, and the insulin-positive area relative to the total pancreatic area is quantified using image analysis software to determine β-cell mass.

Visualizations

Signaling Pathway of DPP-4 Inhibitors

DPP-4_Inhibitor_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_effects Systemic Effects Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) degradation by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits DPP-4 enzyme DPP-4 enzyme DPP-4 enzyme->GLP-1 (active) This compound This compound (DPP-4 Inhibitor) This compound->DPP-4 enzyme inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in peripheral tissues Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

General Experimental Workflow for Preclinical Validation

Experimental_Workflow Start Start Diabetic Animal Model Induce/Select Diabetic Animal Model (e.g., HFD-STZ) Start->Diabetic Animal Model Grouping Randomize into Treatment Groups Diabetic Animal Model->Grouping Vehicle Vehicle Grouping->Vehicle This compound This compound Grouping->this compound Comparator Comparator Drug(s) Grouping->Comparator Treatment Chronic Daily Administration Vehicle->Treatment This compound->Treatment Comparator->Treatment In-life_Measurements In-life Measurements Treatment->In-life_Measurements Sacrifice End of Study: Sacrifice & Tissue Collection Treatment->Sacrifice After defined period OGTT Oral Glucose Tolerance Test (OGTT) In-life_Measurements->OGTT HbA1c HbA1c Measurement In-life_Measurements->HbA1c Data_Analysis Statistical Analysis & Comparison OGTT->Data_Analysis HbA1c->Data_Analysis Terminal_Analysis Terminal Analysis Sacrifice->Terminal_Analysis Pancreas_IHC Pancreas Immunohistochemistry (β-cell mass) Terminal_Analysis->Pancreas_IHC Plasma_Analysis Plasma Analysis (Insulin, GLP-1) Terminal_Analysis->Plasma_Analysis Pancreas_IHC->Data_Analysis Plasma_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for validating anti-diabetic compounds.

References

A Comparative Guide to TS-021: Monotherapy vs. Combination Therapy in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TS-021 (also known as Sym021) as a monotherapy versus its use in combination with other immunotherapies. The data presented is based on findings from clinical trials and preclinical studies, offering insights into the therapeutic potential of these different treatment strategies.

Overview of this compound (Sym021)

This compound is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1). By binding to PD-1, this compound blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed by tumor cells to evade the immune system. This blockade is designed to restore the activity of T-cells, enabling them to recognize and attack cancer cells.

Clinical Efficacy: A Head-to-Head Comparison

The primary clinical evidence for this compound comes from the Phase 1 clinical trial NCT03311412, which evaluated the safety and preliminary efficacy of this compound as a monotherapy and in combination with two other checkpoint inhibitors: Sym022 (an anti-LAG-3 antibody) and Sym023 (an anti-TIM-3 antibody) in patients with advanced solid tumors.[1]

Quantitative Data Summary

The following table summarizes the key efficacy data from the NCT03311412 study. It is important to note that the available data for the combination therapies may be from interim analyses and not the final results.

Treatment ArmNumber of Patients (n)Objective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
This compound Monotherapy 1711.8%11
This compound + Sym022 (anti-LAG-3) 20 (interim analysis)5%01
This compound + Sym023 (anti-TIM-3) 17Responses Observed*--

*Specific quantitative data for the this compound + Sym023 arm from the available search results is limited to the statement that "responses were observed."

Antitumor activity was reported for both this compound monotherapy and in combination with Sym022 or Sym023 in patients with heavily pretreated advanced cancer.[1] Preclinical models have suggested that combining this compound with antibodies targeting other checkpoints, such as LAG-3 and TIM-3, can result in enhanced immunostimulatory and antitumor activity.

Experimental Protocols

A key method for assessing the biological activity of this compound in these studies was the measurement of immune modulation through an ex vivo IL-2 release assay.

Ex Vivo Immune Modulation Assay (Based on Preclinical Studies)

Objective: To assess the ability of this compound to enhance T-cell activation.

Methodology:

  • Sample Collection: Whole blood samples are collected from patients before and after treatment with this compound.

  • Stimulation: The whole blood is stimulated with a T-cell activator, such as Staphylococcal enterotoxin B (SEB), which crosslinks T-cell receptors and antigen-presenting cells, leading to T-cell activation.

  • Incubation: The stimulated blood is incubated for a specified period to allow for cytokine production.

  • Measurement of IL-2 Release: The concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, in the plasma is measured using a validated immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Analysis: An increase in IL-2 secretion in post-treatment samples compared to pre-treatment samples indicates that this compound has successfully enhanced the T-cell response.

In the monotherapy arm of the NCT03311412 trial, immune modulation, as measured by this ex vivo IL-2 release, was observed in 11 of the 13 evaluated patients.[2]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the this compound signaling pathway and the clinical trial workflow.

TS021_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T-Cell PD-L1/L2 PD-L1/L2 PD1 PD-1 PD-L1/L2->PD1 Binds to Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation TS021 This compound (Sym021) TS021->PD1 Blocks Antigen Antigen APC Antigen Presenting Cell APC->TCR Presents Antigen

Caption: Mechanism of Action of this compound.

TS021_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_arms Treatment Arms (NCT03311412) cluster_assessment Assessment P Patients with Advanced Solid Tumors Mono Part 1: This compound Monotherapy (Dose Escalation) P->Mono ComboA Part 2 (Arm A): This compound + Sym022 (anti-LAG-3) (Dose Escalation) P->ComboA ComboB Part 2 (Arm B): This compound + Sym023 (anti-TIM-3) (Dose Escalation) P->ComboB Safety Safety & Tolerability Mono->Safety Efficacy Antitumor Activity (e.g., ORR) Mono->Efficacy PD Pharmacodynamics (e.g., ex vivo IL-2 release) Mono->PD ComboA->Safety ComboA->Efficacy ComboA->PD ComboB->Safety ComboB->Efficacy ComboB->PD

Caption: Workflow of the NCT03311412 Phase 1 Trial.

Conclusion

The available data from the Phase 1 study of this compound (Sym021) demonstrates that the monotherapy is well-tolerated and shows signs of antitumor activity and immune modulation in patients with advanced solid tumors. While the combination of this compound with other checkpoint inhibitors like anti-LAG-3 and anti-TIM-3 has a strong preclinical rationale for synergistic effects, the clinical data presented thus far is preliminary. Further results from the completed study are needed to definitively compare the efficacy of the combination therapies against this compound monotherapy. The choice between monotherapy and combination therapy will likely depend on the tumor type, the patient's prior treatments, and the safety profile of the combination regimen.

References

Comparative Analysis of TS-021: A Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of TS-021, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established DPP-4 inhibitors. The data presented is compiled from publicly available research to assist in evaluating its potential for further development and clinical application.

Executive Summary

This compound is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis. Cross-reactivity studies demonstrate that this compound exhibits significant selectivity for DPP-4 over other closely related proteases, including DPP-8 and DPP-9. This high selectivity is a critical attribute, as off-target inhibition of other proteases can lead to undesirable side effects. When compared to other commercially available DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin (B632), and Alogliptin, this compound shows a comparable or superior selectivity profile, positioning it as a promising candidate for the treatment of type 2 diabetes.

Cross-Reactivity and Selectivity Profiles

The inhibitory activity of this compound and other DPP-4 inhibitors was assessed against a panel of proteases. The data, presented as the half-maximal inhibitory concentration (IC50), demonstrates the potency and selectivity of each compound. A lower IC50 value indicates higher potency, while a larger ratio of IC50 for other proteases relative to DPP-4 signifies greater selectivity.

Table 1: Comparative Inhibitory Activity (IC50, nM) of DPP-4 Inhibitors

CompoundDPP-4DPP-8DPP-9Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound 5.34[1]>3,200[1]>6,400[1]>600-fold[1]>1200-fold[1]
Sitagliptin 18[2]>50,000>50,000>2,777-fold>2,777-fold
Vildagliptin 34>50,000>50,000>1,470-fold>1,470-fold
Saxagliptin 1.352099~400-fold[3]~75-fold[3]
Alogliptin <10>100,000>100,000>10,000-fold>10,000-fold

Note: Data for Sitagliptin, Vildagliptin, and Alogliptin are compiled from various sources and assays, which may lead to variations in absolute values. The selectivity fold is calculated as IC50 (Other Protease) / IC50 (DPP-4).

Experimental Protocols

The following is a representative protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of compounds against DPP-4.

DPP-4 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0) containing a detergent (e.g., 0.1% BSA)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer immediately before use.

  • Assay Reaction: a. To each well of the 96-well plate, add the following:

    • Blank (no enzyme): Assay buffer and DMSO.
    • Control (100% activity): Assay buffer, diluted DPP-4 enzyme, and DMSO.
    • Test Compound: Assay buffer, diluted DPP-4 enzyme, and the test compound dilution.
    • Reference Inhibitor: Assay buffer, diluted DPP-4 enzyme, and the reference inhibitor dilution. b. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Subtract the average slope of the blank wells from all other wells. c. Calculate the percent inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well)) d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the context of these studies, the following diagrams illustrate the relevant biological pathway and experimental procedure.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin Insulin Secretion Beta_Cells->Insulin Increases Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon Glucagon Secretion Alpha_Cells->Glucagon Decreases Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose TS021 This compound (DPP-4 Inhibitor) TS021->DPP4 Inhibits

Caption: DPP-4 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up 96-well Plate (Blank, Control, Test Wells) prep_reagents->plate_setup prep_compounds Prepare Compound Dilutions (this compound, Controls) prep_compounds->plate_setup pre_incubation Pre-incubate Plate at 37°C plate_setup->pre_incubation add_substrate Add Substrate (Gly-Pro-AMC) pre_incubation->add_substrate read_fluorescence Measure Fluorescence (Kinetic) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

References

Head-to-head comparison of TS-021 and vildagliptin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Targets: A Comparative Guide for Researchers

This guide provides a detailed in vitro comparison of two distinct therapeutic agents: TS-021, a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor under investigation for oncology applications, and Vildagliptin, an established Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While a direct head-to-head comparison is not applicable due to their fundamentally different molecular targets and therapeutic areas, this document serves as a parallel guide to their in vitro characteristics, mechanisms of action, and the experimental protocols used for their evaluation.

Section 1: this compound (AVZO-021) - A Selective CDK2 Inhibitor for Cancer Therapy

This compound (also known as AVZO-021 or ARthis compound) is a clinical-stage, selective inhibitor of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, and its overactivation is implicated in the development and proliferation of various cancers, particularly hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[2]

Mechanism of Action

This compound selectively binds to and inhibits the activity of CDK2. This inhibition prevents the phosphorylation of key substrates, such as Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition and subsequent suppression of tumor cell proliferation.[1] Preclinical studies have demonstrated its efficacy in in vivo xenograft models, both as a single agent and in combination with CDK4/6 inhibitors.[2]

Quantitative In Vitro Data
ParameterValueTargetAssay TypeReference
PotencyNanomolar (nM)CDK2Kinase Assay[2]
SelectivityHigh selectivity over CDK1CDK1Kinase Assay[2]
Signaling Pathway & Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway targeted by this compound and a general workflow for evaluating its target engagement in vitro.

cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRB pRb CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates transcription TS021 This compound TS021->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

cluster_1 CETSA Workflow for this compound A 1. Cell Culture (e.g., CCNE1-amplified cancer cells) B 2. Treatment (Incubate with this compound or vehicle control) A->B C 3. Heat Challenge (Apply temperature gradient) B->C D 4. Cell Lysis & Centrifugation (Separate soluble vs. aggregated proteins) C->D E 5. Protein Quantification (Western Blot for CDK2) D->E F 6. Data Analysis (Generate melting curve to assess stabilization) E->F cluster_2 DPP-4/GLP-1 Signaling Pathway Meal Meal Intake GLP1 Active GLP-1/GIP Meal->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Pancreas Pancreatic Islet Cells (β and α cells) GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1/GIP DPP4->Inactive_GLP1 inactivates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits cluster_3 DPP-4 Inhibition Assay Workflow A 1. Reagent Preparation (DPP-4 enzyme, substrate, Vildagliptin) B 2. Assay Setup in 96-well Plate (Enzyme, inhibitor, controls) A->B C 3. Pre-incubation (Allow inhibitor to bind to enzyme) B->C D 4. Reaction Initiation (Add fluorogenic substrate, e.g., Gly-Pro-AMC) C->D E 5. Kinetic Measurement (Read fluorescence over time at 37°C) D->E F 6. Data Analysis (Calculate reaction rates and % inhibition) E->F

References

Investigating the Reproducibility of TS-021's Effect on Glycosylated Hemoglobin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, TS-021, and its effects on glycosylated hemoglobin (HbA1c), a key biomarker for long-term glycemic control in diabetes. The data presented is based on a key preclinical study and is compared with the established effects of metformin (B114582), a widely used first-line therapy for type 2 diabetes, and the general efficacy of other DPP-IV inhibitors.

Summary of Preclinical Findings on this compound

Research in a mouse model of type 2 diabetes has demonstrated that this compound can significantly lower levels of glycosylated hemoglobin.[1] The study, conducted by Tajima et al. (2011), investigated the effects of this compound both as a monotherapy and in combination with metformin. The findings indicate that the combination therapy resulted in a synergistic effect, leading to a more substantial reduction in HbA1c and an improvement in pancreatic β-cell mass compared to either treatment alone.[1]

The primary mechanism of action for this compound, as with other DPP-IV inhibitors, is the prevention of the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately contributing to lower blood glucose levels and reduced HbA1c.

Comparative Efficacy on Glycosylated Hemoglobin (HbA1c)

The following table summarizes the reported effects of this compound and comparator treatments on HbA1c levels. It is important to note that the data for this compound is derived from a single preclinical study in an animal model, and direct head-to-head clinical trial data in humans is not available. The efficacy of other DPP-IV inhibitors and metformin is based on a broader range of clinical studies.

TreatmentModel/PopulationDurationReported Effect on Glycosylated Hemoglobin (HbA1c)
This compound Mouse model of type 2 diabetes5 weeksStatistically significant reduction (quantitative data not available in abstract)[1]
This compound + Metformin Mouse model of type 2 diabetes5 weeksSynergistic and statistically significant reduction (quantitative data not available in abstract)[1]
Metformin Mouse model of type 2 diabetes5 weeksReduction observed, but less than combination therapy[1]
Other DPP-IV Inhibitors (e.g., Sitagliptin, Vildagliptin) Human clinical trials (Type 2 Diabetes)12-52 weeksTypically produce a mean reduction of 0.5% to 1.0%[2][3]
Metformin Human clinical trials (Type 2 Diabetes)>12 weeksVaries, but generally causes a reduction of 1.0% to 2.0%

Experimental Protocols

This compound Study in a Mouse Model of Type 2 Diabetes (Tajima et al., 2011)
  • Animal Model: The study utilized a high-fat diet and streptozotocin-induced diabetic mouse model, which is designed to mimic the pathophysiology of type 2 diabetes.[1]

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Metformin alone

    • This compound and metformin in combination[1]

  • Administration: Treatments were administered twice daily for a period of 5 weeks in the chronic study.[1]

  • Key Endpoint Measured: Glycosylated hemoglobin (HbA1c) levels were assessed to determine long-term glycemic control.[1]

  • Mechanism of Action Investigation: The study also measured plasma levels of active GLP-1 to confirm the inhibitory action of this compound on DPP-IV.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of DPP-IV inhibitors like this compound and a generalized workflow for evaluating the efficacy of such compounds in a preclinical setting.

TS021_Mechanism cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-IV DPP-IV GLP-1 (active)->DPP-IV degraded by Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells activates GLP-1 Receptor on GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) TS021 This compound TS021->DPP-IV inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Reduced HbA1c Reduced HbA1c Lowered Blood Glucose->Reduced HbA1c

Caption: Mechanism of action of this compound as a DPP-IV inhibitor.

Preclinical_Workflow start Induce Type 2 Diabetes in Animal Model (e.g., High-Fat Diet + STZ) groups Randomize into Treatment Groups: - Vehicle - this compound - Metformin - this compound + Metformin start->groups treatment Chronic Daily Administration of Treatments (e.g., 5 weeks) groups->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring glucose_test Perform Oral Glucose Tolerance Test (OGTT) treatment->glucose_test collection Collect Blood Samples at Baseline and Endpoint treatment->collection hba1c Measure Glycosylated Hemoglobin (HbA1c) collection->hba1c analysis Statistical Analysis of HbA1c Levels Between Groups hba1c->analysis end Evaluate Efficacy and Synergy analysis->end

Caption: Generalized experimental workflow for preclinical evaluation.

Conclusion

References

A Comparative Analysis of TS-021 and Metformin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor TS-021 (Kuragliptin) and the biguanide (B1667054) metformin (B114582), two therapeutic agents for type 2 diabetes, based on available data from preclinical animal models. This document summarizes their mechanisms of action, presents comparative efficacy data, and outlines the experimental protocols used in these studies.

Executive Summary

This compound and metformin both demonstrate efficacy in improving glycemic control in animal models of type 2 diabetes, although through distinct mechanisms. This compound acts by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin (B1656795) hormones which potentiate glucose-dependent insulin (B600854) secretion. Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and improved insulin sensitivity in peripheral tissues. Preclinical studies, including a key comparative study in a high-fat diet and streptozotocin-induced diabetic mouse model, reveal that while both agents individually improve glycemic parameters, their combination can lead to synergistic effects, particularly in preserving and enhancing pancreatic β-cell mass.

Data Presentation

The following tables summarize the quantitative data from a comparative study by Tajima et al. (2011) in a mouse model of type 2 diabetes.

Table 1: Effects on Pancreatic Islet Morphology after 5 Weeks of Treatment

Treatment GroupInsulin-Positive Area (%)α-cell to β-cell Area Ratio
Vehicle32.3Not specified
This compound alone35.3Significantly lower than vehicle
Metformin alone30.6Significantly lower than vehicle
This compound + Metformin51.1Significantly lower than vehicle

Data from Tajima A, et al. Life Sci. 2011.[1]

Table 2: Acute Effects on Glucose Tolerance and Plasma Levels

Treatment GroupGlucose ToleranceActive GLP-1 LevelPlasma Insulin Level (post-nutrient ingestion)
This compound and/or MetforminSignificantly improvedSignificantly improvedSignificantly increased (this compound alone or in combination)

Data from Tajima A, et al. Life Sci. 2011.[1]

Table 3: Chronic Effects on Glycemic Control and Pancreatic Islets

Treatment Group (5 weeks)Glycosylated Hemoglobin (HbA1c)Plasma Insulin Level
This compound + MetforminSignificantly loweredSignificantly lowered

Data from Tajima A, et al. Life Sci. 2011.[1]

Mechanism of Action

This compound (DPP-4 Inhibitor)

This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1] These incretins, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner. This mechanism of action leads to improved glycemic control with a low risk of hypoglycemia.

Metformin

Metformin's primary molecular target is the mitochondrial respiratory chain complex I. Its inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK phosphorylates various downstream targets, resulting in:

  • Reduced hepatic gluconeogenesis: Inhibition of key gluconeogenic enzymes.

  • Increased glucose uptake: In peripheral tissues like muscle and fat.

  • Improved insulin sensitivity.

Metformin's actions are largely independent of insulin secretion.

Signaling Pathways

dot

TS_021_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by β-cells β-cells GLP-1 (active)->β-cells stimulates α-cells α-cells GLP-1 (active)->α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin Insulin β-cells->Insulin secretes Glucagon Glucagon α-cells->Glucagon secretes TS_021 This compound TS_021->DPP-4 inhibits

Caption: Signaling pathway of this compound.

dot

Metformin_Signaling_Pathway cluster_cell Hepatocyte / Muscle Cell cluster_downstream Downstream Effects Mitochondria Mitochondria Complex I Complex I Mitochondria->Complex I ATP ATP Complex I->ATP produces Complex I->ATP inhibition leads to ▼ AMP AMP ATP->AMP AMPK AMPK AMP->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake stimulates Insulin Sensitivity Insulin Sensitivity AMPK->Insulin Sensitivity improves Metformin Metformin Metformin->Complex I inhibits

Caption: Signaling pathway of Metformin.

Experimental Protocols

Animal Model

The primary comparative study utilized a high-fat diet and streptozotocin (B1681764) (HFD-STZ)-induced diabetic mouse model. This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.

  • Induction of Diabetes: Male mice are fed a high-fat diet for a specified period to induce insulin resistance. Subsequently, a low dose of streptozotocin is administered to induce partial β-cell damage, leading to hyperglycemia.

Experimental Workflow

dot

Experimental_Workflow start Male Mice hfd High-Fat Diet Feeding start->hfd stz Low-Dose STZ Injection hfd->stz diabetes Induction of Type 2 Diabetes stz->diabetes randomization Randomization into Treatment Groups (Vehicle, this compound, Metformin, Combination) diabetes->randomization acute Acute Treatment Study randomization->acute chronic Chronic Treatment Study (5 weeks) randomization->chronic ogtt Oral Glucose Tolerance Test (OGTT) acute->ogtt hba1c HbA1c Measurement chronic->hba1c plasma_analysis_chronic Plasma Insulin Measurement chronic->plasma_analysis_chronic histology Pancreatic Immunohistochemistry (Insulin, Glucagon Staining) chronic->histology plasma_analysis_acute Plasma GLP-1 and Insulin Measurement ogtt->plasma_analysis_acute analysis Data Analysis plasma_analysis_acute->analysis hba1c->analysis plasma_analysis_chronic->analysis histology->analysis

Caption: Experimental workflow for the comparative study.

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood glucose level is measured. A glucose solution is then administered orally via gavage. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Plasma Analysis: Blood samples are collected to measure plasma levels of active GLP-1 and insulin using specific enzyme-linked immunosorbent assays (ELISAs).

  • Glycosylated Hemoglobin (HbA1c) Measurement: Whole blood is collected at the end of the chronic study period to determine the HbA1c levels, providing an indicator of long-term glycemic control.

  • Immunohistochemistry: Pancreata are harvested, fixed, and sectioned. Sections are then stained with antibodies against insulin and glucagon to visualize and quantify the insulin-positive β-cell area and the α-cell to β-cell area ratio.

Conclusion

Both this compound and metformin are effective in improving glycemic control in preclinical models of type 2 diabetes through distinct mechanisms of action. This compound enhances the incretin pathway, leading to glucose-dependent insulin secretion, while metformin primarily acts by reducing hepatic glucose output and improving insulin sensitivity via AMPK activation. The available data suggest that a combination of these two agents may offer a synergistic therapeutic advantage, not only in lowering blood glucose but also in preserving and potentially increasing pancreatic β-cell mass. These preclinical findings provide a strong rationale for the clinical investigation of this compound and metformin combination therapy.

References

A Comparative Guide to the Specificity of TS-021 for DPP-4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor TS-021 with other commonly used inhibitors, Sitagliptin (B1680988) and Vildagliptin (B1682220). The focus is on the specificity and potency of these compounds, supported by experimental data and protocols for researchers in drug discovery and development.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Consequently, DPP-4 inhibitors have become a cornerstone in the management of type 2 diabetes. The specificity of these inhibitors is of paramount importance, as off-target inhibition of other DPP family members, such as DPP-8 and DPP-9, has been associated with adverse effects.

Comparative Analysis of Inhibitor Potency

InhibitorTarget EnzymeIC50 (nM)Source
This compound Human Plasma DPP-45.34[1]
This compound (free base) DPP-44.6[2]
Sitagliptin Human DPP-4Not specified in snippets
Vildagliptin Human DPP-434[3]

Selectivity Profile of this compound

This compound has demonstrated significant selectivity for DPP-4 over other members of the dipeptidyl peptidase family. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

  • DPP-8 Selectivity: > 600-fold selectivity for DPP-4 over DPP-8.[1]

  • DPP-9 Selectivity: > 1200-fold selectivity for DPP-4 over DPP-9.[1]

  • Other Peptidases: > 15,000-fold selectivity against other peptidases.[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This section outlines a typical fluorometric assay to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (e.g., this compound, Sitagliptin, Vildagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme to the desired concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 25 µL) of the diluted test compound or control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add the diluted DPP-4 enzyme solution (e.g., 50 µL) to each well.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution (e.g., 25 µL) to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

    • Record measurements at regular intervals for a defined period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each well.

    • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in assessing the specificity of a DPP-4 inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound, Comparators) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare DPP-4 Enzyme Solution add_enzyme Add DPP-4 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for DPP-4 inhibitor specificity testing.

Signaling Pathway of DPP-4 Inhibition

The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.

dpp4_pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake incretins Incretins (GLP-1) food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 Degradation beta_cells Beta Cells incretins->beta_cells Stimulates inactive_incretins Inactive GLP-1 dpp4->inactive_incretins insulin Insulin Release beta_cells->insulin ts021 This compound ts021->dpp4 Inhibits

Caption: DPP-4 inhibition enhances incretin-mediated insulin release.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TS-021

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: TS-021 Chemical Name: (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate (B1194179) CAS Number: 667865-69-2

Important Notice: A comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the handling and disposal of potent, research-grade pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific location and regulations. Before proceeding with any handling or disposal, it is highly recommended to request a detailed SDS from the supplier.

Summary of Handling and Personal Protective Equipment

For a compound like this compound, which is a potent dipeptidyl peptidase 4 (DPP-4) inhibitor, stringent safety measures should be in place to minimize exposure.[1][2] The following table summarizes the recommended personal protective equipment (PPE) and handling precautions.

CategoryRecommendationRationale
Engineering Controls Handle in a certified chemical fume hood.To prevent inhalation of any dusts or aerosols.
Eye Protection Wear chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection A NIOSH-approved respirator may be required for handling larger quantities or if there is a potential for aerosolization outside of a fume hood.To prevent inhalation of fine particles.
General Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.To prevent accidental ingestion.

General Disposal Protocol for this compound

The following is a generalized, step-by-step protocol for the disposal of small quantities of this compound, treating it as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all solid this compound waste and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Collection and Labeling:

  • Collect solid waste in a designated, leak-proof, and sealable container that is compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound, (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate"), and the approximate quantity.

  • For solutions containing this compound, collect them in a separate, sealed, and labeled container. Do not dispose of solutions down the drain.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream as per your institution's procedures.

5. Spill Management:

  • In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

  • Collect all spill cleanup materials in a sealed bag or container and label it as hazardous waste for disposal.

  • For larger spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

Logical Workflow for Handling and Disposal

The following diagram illustrates the decision-making process for the safe handling and disposal of a research chemical like this compound with limited safety information.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Obtain this compound sds_check SDS Available? start->sds_check request_sds Request SDS from Manufacturer sds_check->request_sds No ppe Don Appropriate PPE sds_check->ppe Yes consult_ehs Consult EHS for Guidance request_sds->consult_ehs consult_ehs->ppe handle Handle in Fume Hood ppe->handle spill Spill Occurs? handle->spill waste_gen Generate Waste handle->waste_gen cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste_gen No cleanup->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。